JZL195
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRAEKLMNDRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029877 | |
| Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210004-12-8 | |
| Record name | JZL-195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JZL-195 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JZL195 mechanism of action explained
An In-Depth Technical Guide to the Mechanism of Action of JZL195
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two hydrolases, this compound elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. This elevation in endocannabinoid tone leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects, including analgesia, and cannabinoid-like behavioral responses. This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Dual Inhibition of FAAH and MAGL
This compound exerts its pharmacological effects through the potent and covalent inhibition of FAAH and MAGL.[1][2][3] These two serine hydrolases are the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.
-
Fatty Acid Amide Hydrolase (FAAH): Primarily degrades AEA, an endogenous agonist of cannabinoid and vanilloid receptors.
-
Monoacylglycerol Lipase (MAGL): The principal enzyme for the hydrolysis of 2-AG, the most abundant endocannabinoid in the brain.
By inhibiting both enzymes, this compound produces a significant and sustained increase in the endogenous levels of both AEA and 2-AG.[4][5] This dual action is distinct from selective inhibitors that only target either FAAH or MAGL, leading to a broader and more pronounced potentiation of endocannabinoid signaling.
Quantitative Inhibition Data
The potency of this compound against its primary targets has been characterized across multiple studies. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Mouse | 2 | [1][2][3] |
| MAGL | Mouse | 4 | [1][2][3] |
| FAAH | Rat | ~10-100 | [3] |
| MAGL | Rat | ~10-100 | [3] |
| FAAH | Human | ~10-100 | [3] |
| MAGL | Human | ~10-100 | [3] |
In Vivo Effects on Endocannabinoid Levels
Administration of this compound to rodents leads to a dose-dependent and sustained elevation of AEA and 2-AG in the brain.
| Compound | Dose (mg/kg, i.p.) | Time Point | Brain AEA Increase (fold) | Brain 2-AG Increase (fold) | Reference |
| This compound | 3-20 | 4 h | ~3-10 | ~5-10 | [4][5] |
| This compound | 20 | 2-10 h | ~8-10 | ~8-10 | [4] |
| This compound | 15-30 | Not Specified | ~2-4 | ~4.5-7 | [4] |
Downstream Signaling Pathways
The elevation of AEA and 2-AG by this compound leads to the enhanced activation of cannabinoid receptors, primarily the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Experimental Protocols
FAAH and MAGL Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro potency of this compound against FAAH and MAGL.
Materials:
-
Recombinant human or rodent FAAH and MAGL enzymes
-
This compound
-
Substrate: p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the FAAH or MAGL enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantification of Anandamide and 2-AG in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of endocannabinoids from brain tissue.
Materials:
-
Rodent brain tissue
-
Internal standards (deuterated AEA and 2-AG)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform and methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenization: Homogenize the weighed brain tissue in the presence of the internal standards and the cold extraction solvent.
-
Lipid Extraction: Centrifuge the homogenate to pellet the proteins and other cellular debris. Collect the supernatant containing the lipids. A solid-phase extraction (SPE) step may be included for further purification.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify AEA, 2-AG, and their deuterated internal standards.
-
Quantification: Generate a standard curve using known concentrations of AEA and 2-AG. Quantify the endocannabinoid levels in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to JZL195: A Dual Inhibitor of Endocannabinoid Degradation Enzymes
Introduction
This compound is a potent and selective synthetic small molecule that acts as a dual inhibitor of the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3] By simultaneously blocking these two key serine hydrolases, this compound elevates the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][4][5] This unique mechanism of action allows for the potentiation of endocannabinoid signaling throughout the central nervous system and periphery, making this compound a critical research tool for investigating the therapeutic potential of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders.[6][7][8]
Chemical Structure and Properties
This compound is an N-(3-phenoxybenzyl) piperazine carbamate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-Nitrophenyl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate[3] |
| Synonyms | JZL-195, 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester |
| Chemical Formula | C₂₄H₂₃N₃O₅[3] |
| Molecular Weight | 433.46 g/mol [3] |
| CAS Number | 1210004-12-8[3] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in DMSO. For in vivo use, typically suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes.[5] The primary endocannabinoids, AEA and 2-AG, are synthesized on-demand in post-synaptic neurons. They travel retrogradely across the synapse to activate presynaptic cannabinoid type 1 (CB1) receptors, which in turn suppresses neurotransmitter release.[5]
The signaling of AEA and 2-AG is terminated by enzymatic hydrolysis. FAAH is the primary enzyme for AEA degradation, while MAGL is the principal hydrolase for 2-AG.[5] this compound was rationally designed to covalently and irreversibly inhibit both FAAH and MAGL.[5] This dual inhibition prevents the breakdown of AEA and 2-AG, leading to their accumulation and enhanced activation of cannabinoid receptors.[1] this compound also exhibits some off-target activity against ABHD6, another hydrolase that contributes to 2-AG metabolism.[1][5] Importantly, this compound does not bind directly to CB1 or CB2 receptors, thus its effects are mediated by the potentiation of endogenous cannabinoid tone.[1]
Quantitative Data
The potency and in vivo efficacy of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Species | Assay Type | IC₅₀ Value | Reference |
| FAAH | Mouse | Recombinant Enzyme | 2 nM | [1][4][5] |
| Mouse | Brain Proteome (ABPP) | 13 nM | [1] | |
| Rat/Human | Brain Proteome (ABPP) | ~10-100 nM | [1] | |
| MAGL | Mouse | Recombinant Enzyme | 4 nM | [1][4][5] |
| Mouse | Brain Proteome (ABPP) | 19 nM | [1] | |
| Rat/Human | Brain Proteome (ABPP) | ~10-100 nM | [1] | |
| ABHD6 | Mouse | Brain Proteome (ABPP) | Modest Inhibition | [1] |
| CB1/CB2 Receptors | Mouse | Radioligand Binding | >20 µM | [1] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels
| Species | Dose (Route) | Tissue | Time Point | AEA Fold Increase | 2-AG Fold Increase | Reference |
| Mouse | 20 mg/kg (i.p.) | Brain | 4 h | ~10-fold | ~10-fold | [1] |
| Mouse | 20 mg/kg | Adipose Tissue | 3 h | ~1.8-fold | ~1.6-fold | [9] |
| Rat | 15 mg/kg (i.p.) | Brain (various regions) | 1 h | ~2 to 4-fold | ~4.5 to 7-fold | [10] |
| Rat | 30 mg/kg (i.p.) | Brain (various regions) | 1 h | ~2 to 5-fold | ~4.5 to 7-fold | [10] |
Table 3: In Vivo Behavioral Efficacy of this compound
| Species | Model | Endpoint | ED₅₀ / Effective Dose | Reference |
| Mouse | Neuropathic Pain (CCI) | Mechanical Allodynia | ED₅₀: 2.1 mg/kg | [4] |
| Mouse | Neuropathic Pain (CCI) | Cold Allodynia | ED₅₀: 1.5 mg/kg | [4] |
| Mouse | Cannabinoid Tetrad | Antinociception (Tail flick) | 40 mg/kg (i.p.) | [1] |
| Mouse | Cannabinoid Tetrad | Catalepsy (Bar test) | 40 mg/kg (i.p.) | [1] |
| Rat | Locomotor Activity | Hypomotility | 15 mg/kg (i.p.) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.
Protocol 1: In Vivo Administration of this compound
-
Preparation of Dosing Solution : this compound is first dissolved in a minimal amount of DMSO. For a final vehicle composition of 2% randomly methylated β‐cyclodextrin, 15% dimethylsulfoxide and 5% Tween‐80 in saline, the DMSO stock is sequentially mixed with the other components.[4] The solution should be vortexed thoroughly to ensure a uniform suspension. Solutions are typically made fresh before administration.[4]
-
Administration : For rodent studies, this compound is commonly administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][4] The injection volume is typically 5-10 mL/kg of body weight.
-
Dosing : Doses can range from 3 mg/kg to 40 mg/kg or higher, depending on the experimental paradigm and species.[1][4][7] For example, a dose of 18 mg/kg (s.c.) was shown to be near maximal in a mouse inflammatory pain model.[4]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the in vivo target engagement of this compound.
-
Tissue Collection and Preparation : Mice are treated with this compound or vehicle and euthanized at a specified time point (e.g., 4 hours).[1] Brains are rapidly removed, flash-frozen, and stored at -80°C. Brains are homogenized in a suitable buffer (e.g., Tris-buffered saline) and centrifuged to prepare membrane and soluble fractions. Protein concentration is determined via a standard assay (e.g., BCA).
-
Inhibitor Labeling : Proteomes are incubated with the broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), typically at 1 µM for 30 minutes at 37°C.[1] this compound-inhibited enzymes will not be labeled by the probe.
-
Analysis : The reaction is quenched with SDS-PAGE loading buffer. Proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. The reduction in fluorescence intensity of bands corresponding to FAAH (~60 kDa) and MAGL (~35 kDa) indicates the degree of inhibition by this compound.[1]
Protocol 3: Cannabinoid "Tetrad" Test
This series of behavioral assays is used to assess CB1 receptor-mediated effects in vivo.[1][7]
-
Drug Administration : Mice are administered this compound (e.g., 40 mg/kg, i.p.) or vehicle. Behavioral testing is conducted at the time of peak drug effect (e.g., 1-4 hours post-injection).
-
Antinociception (Tail Immersion Test) : The distal portion of the mouse's tail is submerged in a 52°C water bath, and the latency to withdraw the tail is recorded.
-
Catalepsy (Bar Test) : The mouse's forepaws are placed on a horizontal bar raised 3.5 cm from the surface. The time the mouse remains in this position is recorded.
-
Hypomotility (Open Field Test) : The mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, line crossings) is recorded by an automated system for a set duration (e.g., 5 minutes).[4][7]
-
Hypothermia : Core body temperature is measured using a rectal probe before and after drug administration.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in elucidating the distinct and overlapping roles of AEA and 2-AG signaling in the central nervous system.[7][12] Its ability to produce robust and sustained elevations in both major endocannabinoids allows researchers to probe the consequences of maximal ECS activation.[1] The data gathered from studies using this compound continue to inform the development of novel therapeutics targeting the endocannabinoid system for a range of disorders, highlighting the potential of dual FAAH/MAGL inhibition as a promising therapeutic strategy.[4][6]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]
- 7. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JZL195: A Dual Inhibitor of Endocannabinoid Hydrolases
An In-depth Technical Guide
Abstract
JZL195 is a potent and selective dual inhibitor of the two primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two key metabolic pathways, this compound produces significant and sustained elevations in the endogenous levels of the principal endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This unique pharmacological profile has made this compound an invaluable research tool for elucidating the synergistic and distinct physiological roles of AEA and 2-AG signaling. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction: The Rationale for Dual FAAH/MAGL Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid neurotransmitters that activate cannabinoid receptors, most notably CB1 and CB2. The biological actions of AEA and 2-AG are terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while monoacylglycerol lipase (MAGL) is the principal hydrolase for 2-AG[1].
Early research into modulating the ECS focused on the development of selective inhibitors for either FAAH or MAGL. While these selective inhibitors demonstrated therapeutic potential, they often failed to replicate the full spectrum of effects observed with direct-acting cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC). This suggested that the simultaneous elevation of both AEA and 2-AG might be necessary to achieve broader therapeutic efficacy or to uncover synergistic interactions between these two endocannabinoid signaling pathways[2]. This hypothesis provided the foundational rationale for the development of a dual FAAH/MAGL inhibitor.
The Discovery of this compound
Researchers at The Scripps Research Institute, led by Benjamin Cravatt, embarked on a program to develop a potent and selective dual FAAH/MAGL inhibitor. Their strategy was based on an electrophilic N-carbonyl piperazine carbamate scaffold, a structural motif common to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors. Through iterative cycles of medicinal chemistry and screening, they aimed to optimize both potency and selectivity.
A key technology in this process was competitive activity-based protein profiling (ABPP). This chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against a large number of enzymes simultaneously within a native biological system, such as a mouse brain proteome. Early candidates showed off-target activity against neuropathy target esterase (NTE), an enzyme whose inhibition can lead to toxicity. This guided the chemical synthesis efforts to minimize NTE activity, culminating in the development of this compound, an N-(3-phenoxybenzyl) piperazine carbamate[3].
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-nitrophenyl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |
| Molecular Formula | C₂₄H₂₃N₃O₅ |
| Molecular Weight | 433.46 g/mol |
| CAS Number | 1210004-12-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 50 mM |
| Storage | Store at -20°C |
Mechanism of Action
This compound is an irreversible inhibitor of both FAAH and MAGL. It acts by covalently modifying the active site serine nucleophile of these enzymes, thereby rendering them inactive. This inhibition of FAAH and MAGL leads to a decrease in the hydrolysis of their respective substrates, AEA and 2-AG. The resulting accumulation of AEA and 2-AG in the brain and peripheral tissues enhances their signaling at cannabinoid receptors and other targets, leading to a variety of physiological effects.
Quantitative Pharmacological Data
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme | Species | Assay Type | IC₅₀ (nM) | Reference |
| FAAH | Mouse | Substrate Hydrolysis | 2 | [4][5] |
| MAGL | Mouse | Substrate Hydrolysis | 4 | [4][5] |
| FAAH | Mouse | Competitive ABPP | 13 | [3] |
| MAGL | Mouse | Competitive ABPP | 19 | [3] |
| FAAH | Rat | Competitive ABPP | ~10-100 | |
| MAGL | Rat | Competitive ABPP | ~10-100 | |
| FAAH | Human | Competitive ABPP | ~10-100 | |
| MAGL | Human | Competitive ABPP | ~10-100 |
Table 2: In Vivo Effects of this compound on Brain Endocannabinoid Levels in Mice
| This compound Dose (mg/kg, i.p.) | Time Post-Injection (h) | Brain AEA Levels (Fold increase vs. vehicle) | Brain 2-AG Levels (Fold increase vs. vehicle) | Reference |
| 3-20 | 4 | Dose-dependent increase | Dose-dependent increase | |
| 20 | 4 | ~10 | ~10 | [6] |
| 20 | 10 | Sustained elevation | Sustained elevation | [6] |
Table 3: In Vivo Effects of this compound on Brain Endocannabinoid Levels in Rats
| This compound Dose (mg/kg, i.p.) | Brain Region | Brain AEA Levels (Fold increase vs. vehicle) | Brain 2-AG Levels (Fold increase vs. vehicle) | Reference |
| 15 | Nucleus Accumbens | Significant increase | ~4.5-7 | [1] |
| 30 | Nucleus Accumbens | Significant increase | ~4.5-7 | [1] |
| 15 | Caudate Putamen | Significant increase | ~4.5-7 | [1] |
| 30 | Caudate Putamen | Significant increase | ~4.5-7 | [1] |
| 15 | Hippocampus | Significant increase | ~4.5-7 | [1] |
| 30 | Hippocampus | Significant increase | ~4.5-7 | [1] |
| 15 | Prefrontal Cortex | Significant increase | ~4.5-7 | [1] |
| 30 | Prefrontal Cortex | Significant increase | ~4.5-7 | [1] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its structure as a 4-nitrophenyl carbamate derivative of a substituted piperazine suggests a synthetic route involving the reaction of 1-((3-phenoxyphenyl)methyl)piperazine with 4-nitrophenyl chloroformate. The starting piperazine derivative can be synthesized via standard organic chemistry methods, likely involving the alkylation of piperazine with 1-(bromomethyl)-3-phenoxybenzene. Purification would typically be achieved through column chromatography.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.
Materials:
-
Mouse brain membrane proteome
-
This compound
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Prepare mouse brain membrane proteomes by homogenization and ultracentrifugation.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the broad-spectrum serine hydrolase probe, FP-Rh (typically 1 µM), to each aliquot and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases using a gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL to determine the concentration of this compound required to inhibit their labeling by FP-Rh, from which IC₅₀ values can be calculated. A reduction in fluorescence intensity indicates inhibition by this compound.
Substrate Hydrolysis Assays
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of FAAH and MAGL.
Materials:
-
Recombinant FAAH and MAGL or mouse brain membrane preparations
-
This compound
-
Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) substrates
-
LC-MS system
Protocol:
-
Pre-incubate the enzyme source (recombinant enzyme or brain membranes) with varying concentrations of this compound for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (e.g., 100 µM AEA for FAAH or 100 µM 2-AG for MAGL).
-
Allow the reaction to proceed for a defined period.
-
Quench the reaction, typically by adding a cold organic solvent like acetonitrile.
-
Extract the lipids.
-
Quantify the amount of substrate remaining or product formed using LC-MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
In Vivo Cannabinoid Tetrad Test in Mice
Objective: To assess the CB1 receptor-mediated behavioral effects of this compound. The tetrad consists of four tests: antinociception, catalepsy, hypomotility, and hypothermia.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
Hot plate or tail-immersion apparatus
-
Bar test apparatus
-
Open field activity chambers
-
Rectal thermometer
Protocol:
-
Administer this compound or vehicle intraperitoneally (i.p.) to the mice.
-
At a specified time post-injection (e.g., 50-60 minutes), perform the following tests in sequence:
-
Antinociception (Hot Plate Test): Place the mouse on a hot plate (e.g., 54-58°C) and measure the latency to a nociceptive response (e.g., paw lick or jump). An increase in latency indicates analgesia.
-
Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile. Immobility for more than 20 seconds is typically considered catalepsy.
-
Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10 minutes). A decrease in activity indicates hypomotility.
-
Hypothermia: Measure the mouse's core body temperature using a rectal probe. A decrease in temperature indicates hypothermia.
-
-
Compare the results from the this compound-treated group to the vehicle-treated group to determine the presence and magnitude of cannabinoid-like effects.
Endocannabinoid Extraction and Quantification from Brain Tissue
Objective: To measure the levels of AEA and 2-AG in the brains of this compound-treated animals.
Materials:
-
Mouse brains
-
Internal standards (deuterated AEA and 2-AG)
-
Organic solvents (e.g., ethyl acetate/hexane or chloroform/methanol)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Protocol:
-
Rapidly harvest and freeze the mouse brain following euthanasia at a specific time after this compound administration.
-
Homogenize the brain tissue in a suitable solvent containing the deuterated internal standards.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Further purify the lipid extract using SPE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system for the separation and quantification of AEA and 2-AG.
-
Calculate the concentrations of AEA and 2-AG relative to the internal standards and normalize to the tissue weight.
Signaling Pathways and Experimental Workflows
Caption: Endocannabinoid signaling pathway modulated by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound has proven to be a pivotal pharmacological tool that has significantly advanced our understanding of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL has allowed for the exploration of the combined roles of AEA and 2-AG in a manner that was not possible with selective inhibitors. The data generated from studies using this compound have provided compelling evidence for the synergistic interactions between the two major endocannabinoid signaling pathways in regulating a variety of physiological and behavioral processes. This in-depth technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary background, quantitative data, and methodological details to facilitate further investigations into the complex and multifaceted endocannabinoid system.
References
- 1. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research — Cravatt Lab Website [cravattlab.com]
A Technical Guide to the Selectivity of JZL195 for FAAH and MAGL Over Other Hydrolases
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed analysis of the selectivity profile of JZL195, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). It includes quantitative data on its potency and off-target activities, comprehensive descriptions of the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound was developed as a potent dual inhibitor of the two principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Its selectivity is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data on this compound's inhibitory activity against its primary targets (FAAH and MAGL) and other potential off-target serine hydrolases.
Table 1: In Vitro Potency of this compound against Primary Targets (FAAH and MAGL)
This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound determined through different assay formats.
| Target Enzyme | Assay Type | Preparation | Species | IC₅₀ (nM) | Reference |
| FAAH | Substrate Hydrolysis | Recombinant (COS7 cells) | Rat/Human | ~10-100 | [1] |
| Substrate Hydrolysis | Recombinant (COS7 cells) | Mouse | 2 | [1][2][3] | |
| Competitive ABPP | Brain Membranes | Mouse | 13 | [1][2] | |
| MAGL | Substrate Hydrolysis | Recombinant (COS7 cells) | Rat/Human | ~10-100 | [1] |
| Substrate Hydrolysis | Recombinant (COS7 cells) | Mouse | 4 | [1][2][3] | |
| Competitive ABPP | Brain Membranes | Mouse | 19 | [1][2] |
ABPP: Activity-Based Protein Profiling
Table 2: Selectivity Profile of this compound Against Off-Target Hydrolases in Mouse Brain
This table details the inhibitory activity of this compound against other serine hydrolases identified in competitive profiling studies, highlighting its selectivity for FAAH and MAGL.[1][4]
| Off-Target Enzyme | Assay Type | IC₅₀ or % Inhibition | Inactivation Rate (k_obs/[I]⁻¹) | Notes | Reference |
| ABHD6 | Competitive ABPP | Inhibited at higher concentrations | 3600 ± 500 M⁻¹·s⁻¹ | The most significant off-target. Contributes to 2-AG hydrolysis. | [1][4] |
| NTE | Competitive ABPP | IC₅₀ > 5 µM (~50% max inhibition) | Not Reported | A common off-target for this inhibitor class; this compound was optimized for minimal activity. | [1][2] |
| Acetylcholinesterase | Substrate Hydrolysis | No inhibition at 100 µM | Not Applicable | Demonstrates selectivity against a key neurological enzyme. | [1][2] |
| Other Serine Hydrolases | Competitive ABPP | Not inhibited | Not Applicable | No other brain serine hydrolases were detected as targets in competitive ABPP assays. | [1][2] |
| CB1/CB2 Receptors | Radioligand Binding | IC₅₀ > 20 µM | Not Applicable | This compound does not directly bind to cannabinoid receptors. | [1] |
Experimental Protocols
The characterization of this compound's selectivity relies on specialized biochemical and proteomic techniques. The methodologies for two key experiments are detailed below.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a complex biological sample.[5][6][7]
Objective: To determine the IC₅₀ values for this compound against FAAH, MAGL, and other serine hydrolases simultaneously in their native environment (mouse brain proteome).
Methodology:
-
Proteome Preparation: Mouse brain tissue is homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction, which is rich in FAAH and MAGL. The total protein concentration is quantified.
-
Inhibitor Incubation: Aliquots of the brain membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[2] This allows this compound to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum, fluorescently tagged serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome samples at a fixed concentration (e.g., 1 µM).[1][2] The mixture is incubated for another defined period (e.g., 30 minutes at 37°C). FP-Rh covalently binds to the active site serine of accessible (i.e., not inhibited) hydrolases.
-
SDS-PAGE Analysis: The labeling reaction is quenched by adding a denaturing loading buffer. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The gel is scanned using a fluorescence scanner. The intensity of the fluorescent band corresponding to each hydrolase (identified by its molecular weight) is quantified. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by this compound.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Substrate Hydrolysis Assays
These are traditional enzyme kinetic assays used to measure the potency of an inhibitor on a specific, isolated enzyme.
Objective: To determine the IC₅₀ values of this compound for FAAH and MAGL using their respective endogenous substrates.
Methodology:
-
Enzyme Source: Recombinant mouse FAAH or MAGL is expressed in a host system like COS7 cells.[1][2] Alternatively, mouse brain membrane preparations can be used as a native enzyme source.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with a range of this compound concentrations (or vehicle) for a set time (e.g., 30 minutes) at 37°C.[2]
-
Enzymatic Reaction: The reaction is initiated by adding a known concentration of the specific substrate: anandamide (AEA) for FAAH or 2-arachidonoylglycerol (2-AG) for MAGL.[2] The total substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Reaction Quenching and Product Measurement: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) and then stopped (e.g., by adding a solvent like methanol). The amount of product generated (arachidonic acid) is measured, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of substrate hydrolysis is calculated for each this compound concentration. The percentage of inhibition relative to the vehicle control is plotted against the inhibitor concentration, and the data are fitted to a suitable model to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Endocannabinoid Signaling and this compound Inhibition
The following diagram illustrates the metabolic pathways of the primary endocannabinoids, AEA and 2-AG, and highlights the dual points of inhibition by this compound.
Caption: Endocannabinoid metabolism and dual inhibition by this compound.
Experimental Workflow for Competitive ABPP
This diagram outlines the logical steps involved in the competitive activity-based protein profiling (ABPP) method used to determine inhibitor selectivity.
Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
JZL195: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and signaling pathways associated with JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The information herein is intended to support researchers and drug development professionals in understanding and utilizing this important pharmacological tool.
Core Quantitative Data: In Vitro Potency and Selectivity of this compound
This compound is a well-characterized dual inhibitor that demonstrates high potency for its primary targets, FAAH and MAGL. Its inhibitory activity has been quantified through various assays, with the half-maximal inhibitory concentrations (IC50) being key indicators of its efficacy. The following tables summarize the critical quantitative data for this compound.
| Primary Targets | Enzyme Source | Assay Type | IC50 Value (nM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Recombinant enzymes in COS7 cells / Mouse brain membranes | Substrate Hydrolysis Assay | 2 | [1][2][3][4][5][6] |
| Monoacylglycerol Lipase (MAGL) | Recombinant enzymes in COS7 cells / Mouse brain membranes | Substrate Hydrolysis Assay | 4 | [1][2][3][4][5][6] |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse brain membranes | Competitive ABPP | 13 | [4] |
| Monoacylglycerol Lipase (MAGL) | Mouse brain membranes | Competitive ABPP | 19 | [4] |
Table 1: In Vitro Potency of this compound against Primary Targets. IC50 values of this compound for FAAH and MAGL as determined by substrate hydrolysis assays and competitive activity-based protein profiling (ABPP).
| Off-Target Enzymes | Enzyme Source | Assay Type | IC50 Value | Maximal Inhibition | Reference |
| Neuropathy Target Esterase (NTE) | Mouse brain membranes | Competitive ABPP | >5 µM | ~50% | [4] |
| Alpha/beta-hydrolase domain containing 6 (ABHD6) | Mouse brain proteome | Competitive ABPP | Inhibited at higher concentrations | Not specified | [5] |
| Acetylcholinesterase | Mouse brain | Not specified | No inhibition at 100 µM | Not applicable | [4] |
Table 2: Selectivity Profile of this compound. this compound exhibits significantly lower potency against other serine hydrolases, highlighting its selectivity for FAAH and MAGL.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the in vitro activity of this compound.
Substrate Hydrolysis Assay for IC50 Determination
This method quantifies the ability of this compound to inhibit the enzymatic hydrolysis of FAAH and MAGL substrates.
a. Materials:
-
Recombinant FAAH and MAGL enzymes (expressed in COS7 cells) or mouse brain membrane preparations.
-
This compound stock solution (in DMSO).
-
FAAH substrate: Anandamide (AEA).
-
MAGL substrate: 2-Arachidonoylglycerol (2-AG).
-
Assay Buffer (e.g., PBS with 0.05% Triton X-100).
-
LC-MS system for detection.
b. Protocol:
-
Enzyme Preparation: Dilute recombinant enzymes or brain membrane preparations to a working concentration in the assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparations with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (AEA for FAAH, 2-AG for MAGL) to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol).
-
Analysis: Quantify the amount of substrate hydrolyzed using a liquid chromatography-mass spectrometry (LC-MS) assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a complex proteome.
a. Materials:
-
Mouse brain membrane proteomes.
-
This compound stock solution (in DMSO).
-
Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
SDS-PAGE gels.
-
In-gel fluorescence scanner.
b. Protocol:
-
Proteome Preparation: Prepare mouse brain membrane proteomes according to standard protocols.
-
Inhibitor Incubation: Incubate the proteomes with varying concentrations of this compound for 30 minutes at 37°C. This allows this compound to bind to its target enzymes.
-
Probe Labeling: Add the FP-Rh probe (typically 1 µM final concentration) to the mixture and incubate for a specific duration. The probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL. The decrease in fluorescence intensity in the presence of this compound indicates inhibition. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The dual inhibition of FAAH and MAGL by this compound leads to the accumulation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These lipids act as signaling molecules, primarily through the cannabinoid receptor 1 (CB1), initiating a cascade of intracellular events.
Signaling Pathway of Dual FAAH/MAGL Inhibition
Caption: Dual inhibition of FAAH and MAGL by this compound elevates endocannabinoid levels, leading to CB1 receptor activation and downstream signaling.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an enzyme inhibitor like this compound.
Caption: A generalized experimental workflow for determining the IC50 value of this compound using a substrate hydrolysis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Endocannabinoid Signaling: A Technical Guide to JZL195
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted actions of JZL195, a potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By simultaneously blocking these two key enzymes, this compound provides a powerful tool to investigate the synergistic and individual roles of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in a variety of physiological and pathological processes. This guide offers a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid crosstalk, and detailed experimental protocols for its use in preclinical research.
Core Mechanism of Action: Dual Inhibition of FAAH and MAGL
This compound is a synthetic organic compound that acts as a selective and efficacious dual inhibitor of FAAH and MAGL.[1][2] Its primary mechanism involves the covalent modification of the active site serine residues of these hydrolases, leading to their inactivation.[3] This dual inhibition results in a significant and sustained elevation of the endogenous concentrations of both AEA and 2-AG in the central nervous system and peripheral tissues.[3][4] The simultaneous augmentation of these two major endocannabinoid signaling lipids allows for the exploration of their combined effects on cannabinoid receptors (CB1 and CB2) and other potential targets, a phenomenon referred to as endocannabinoid crosstalk.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | IC50 (nM) | Species | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 2 | Mouse | [5] |
| Monoacylglycerol Lipase (MAGL) | 4 | Mouse | [5] |
| Fatty Acid Amide Hydrolase (FAAH) | ~10-100 | Rat, Human | [2] |
| Monoacylglycerol Lipase (MAGL) | ~10-100 | Rat, Human | [2] |
Table 2: In Vivo Effects of this compound on Brain Endocannabinoid Levels
| Species | Dose (mg/kg, i.p.) | Brain Region | Fold Increase in 2-AG | Fold Increase in AEA | Reference |
| Rat | 15 | Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex | 4.5 - 7 | Significant Increase | [6] |
| Rat | 30 | Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex | 4.5 - 7 | Significant Increase | [6] |
| Mouse | 3-20 | Whole Brain | Dose-dependent increase up to ~10-fold | Dose-dependent increase up to ~10-fold | [3][4] |
Table 3: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Species | Effective Dose (mg/kg, i.p.) | Effect | CB1 Receptor Dependent? | Reference |
| Tail Immersion (Analgesia) | Mouse | 20 | Antinociception | Yes | [2] |
| Open Field (Locomotion) | Rat | 15, 30 | Hypomotility | Yes | [6] |
| Catalepsy Test | Mouse | >10 | Catalepsy | Yes | [4] |
| Neuropathic Pain (Allodynia) | Mouse | ED50 = 1.5 - 2.1 | Anti-allodynic | Yes | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vivo characterization.
This compound signaling pathway.
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JZL195 In Vivo Administration in Mice
Introduction
JZL195 is a potent and irreversible dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with in vitro IC₅₀ values of 2 nM and 4 nM, respectively. By preventing the breakdown of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), this compound administration leads to a significant and sustained elevation of these lipids in the brain and peripheral tissues.[1] This mechanism allows for the amplification of endogenous cannabinoid signaling, making this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.
These application notes provide detailed protocols for the in vivo administration of this compound to mice, covering vehicle preparation, dosing, and administration routes based on established research. The provided data and workflows are intended to guide researchers in designing experiments for studying pain, neuroinflammation, and behavior.
Signaling Pathway of this compound Action
// Edges PL -> Synthesis [label="Depolarization"]; Synthesis -> "2AG_AEA" [label="Production"]; "2AG_AEA" -> "CB1R_pre" [label="Retrograde\nSignaling"]; "CB1R_pre" -> "Ca_channel" [label="Inhibits"]; "Ca_channel" -> "NT_release" [label="Activates"];
"2AG_AEA" -> MAGL [dir=none]; "2AG_AEA" -> FAAH [dir=none];
This compound -> MAGL [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> FAAH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];
{rank=same; this compound; "2AG_AEA"} } ends_dot
Quantitative Data Summary
The following tables summarize dosages, vehicles, and administration details from various studies.
Table 1: this compound Dosage and Administration Route in Mice
| Application/Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Neuropathic & Inflammatory Pain | 3 - 20 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | [2][3] |
| Alzheimer's Disease Model | 20 mg/kg | Not Specified (likely i.p.) | [4] |
| Memory & Behavioral Tests | 20 - 40 mg/kg | Intraperitoneal (i.p.) | [1][5] |
| Cannabimimetic Effects | 40 - 120 mg/kg | Intraperitoneal (i.p.) | [1][6] |
Table 2: Vehicle Formulations for this compound Administration
| Vehicle Composition | Administration Route | Reference |
| 2% randomly methylated β-cyclodextrin, 15% DMSO, 5% Tween-80 in saline | Subcutaneous (s.c.) | [2] |
| Ethanol : Emulphor : Saline (1:1:18) | Intraperitoneal (i.p.) | [3] |
| Tween-80 : Polyethylene glycol 200 : Saline (10:10:80) | Intraperitoneal (i.p.) | [7] |
| Ethanol : Tween-80 : 0.9% Saline (3:1:16) | Intraperitoneal (i.p.) | [8] |
Table 3: Pharmacodynamic Effects of this compound in Mice
| Parameter | Dosage (mg/kg) | Route | Peak Effect Time | Duration of Action | Reference |
| Anti-allodynia | 18 mg/kg | s.c. | 1 - 2 hours | > 6 hours | [2] |
| Enzyme Inhibition (FAAH/MAGL) | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |
| Elevated Brain AEA & 2-AG | 20 mg/kg | i.p. | 4 hours | > 10 hours | [1] |
| Motor Incoordination | 18 mg/kg | s.c. | 1 - 2 hours | ~ 2 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration (Pain Model)
This protocol is adapted from studies investigating neuropathic pain.[2]
Materials:
-
This compound powder (Cayman Chemical or equivalent)
-
Dimethylsulfoxide (DMSO)
-
Tween-80
-
Randomly methylated β-cyclodextrin (RMBCD)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine the vehicle components in the following ratio: 15% DMSO, 5% Tween-80, 2% RMBCD, and 78% sterile saline.
-
For example, to make 1 mL of vehicle, mix 150 µL DMSO, 50 µL Tween-80, 20 mg RMBCD, and add saline to a final volume of 1 mL.
-
Vortex thoroughly and sonicate briefly to ensure complete dissolution of RMBCD.
-
-
Prepare this compound Stock Solution:
-
Due to the hydrophobicity of this compound, it is recommended to first dissolve it in a minimal amount of DMSO. Tocris Bioscience suggests a stock concentration of up to 50 mM in DMSO.
-
-
Prepare Final Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the average weight of the mice.
-
Add the appropriate volume of this compound stock solution to the prepared vehicle.
-
Vortex vigorously to create a stable suspension or solution. The final concentration of DMSO should not exceed recommended limits for in vivo studies.
-
For example, for an 18 mg/kg dose in a 25 g mouse, the total dose is 0.45 mg. If the injection volume is 0.1 mL, the final concentration should be 4.5 mg/mL.
-
Administration:
-
Administer the solution via subcutaneous (s.c.) injection in the scruff of the neck.
-
The typical injection volume is 100-120 µL per 10 g of body weight.[2]
-
Behavioral testing for anti-allodynia is typically performed 1-2 hours post-injection when the drug's effect is maximal.[2]
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Behavioral Studies)
This protocol is based on a commonly used vehicle for intraperitoneal injections of lipophilic compounds.[3]
Materials:
-
This compound powder
-
Ethanol (100%)
-
Emulphor EL-620 (or Kolliphor® EL)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle Solution (1:1:18):
-
Prepare the vehicle by mixing 1 part ethanol, 1 part Emulphor, and 18 parts sterile saline.
-
For 1 mL of vehicle, mix 50 µL ethanol, 50 µL Emulphor, and 900 µL saline.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Prepare this compound Dosing Solution:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
First, dissolve the this compound powder in the ethanol component of the vehicle.
-
Add the Emulphor and vortex to mix.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The resulting solution should be a clear or slightly milky emulsion.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The typical injection volume is 10 mL/kg body weight.[3]
-
Pretreatment times for behavioral tests range from 1 to 4 hours, depending on the specific endpoint being measured.[1][3] A 4-hour pretreatment ensures maximal inhibition of FAAH and MAGL.[1]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the anti-nociceptive and motor effects of this compound in a mouse model of neuropathic pain.
// Workflow Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot
Important Considerations
-
Solubility: this compound is highly lipophilic and requires a vehicle containing surfactants (e.g., Tween-80, Emulphor) and/or co-solvents (e.g., DMSO, ethanol) for in vivo administration.[2][3] Always prepare fresh solutions on the day of the experiment.
-
Side Effects: At higher doses (>20 mg/kg, i.p.), this compound can induce a full cannabinoid tetrad of effects: hypomotility, catalepsy, analgesia, and hypothermia.[2] It is crucial to include appropriate control groups and behavioral assays (e.g., open field, rotarod) to assess potential motor-impairing effects that could confound the interpretation of other tests.
-
Therapeutic Window: this compound demonstrates a greater therapeutic window for analgesia compared to direct CB1 receptor agonists, meaning that anti-nociceptive effects are observed at doses lower than those causing significant side effects.[2][9]
-
Chronic Dosing: Studies have shown that the anti-allodynic effects of this compound are maintained during repeated daily administration for at least five days.[2]
References
- 1. pnas.org [pnas.org]
- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]
- 9. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JZL195 in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), in preclinical models of neuropathic pain. The following protocols and data are intended to facilitate the design and execution of studies investigating the therapeutic potential of this compound for alleviating chronic pain states.
Introduction
Neuropathic pain is a debilitating chronic condition arising from damage to the somatosensory nervous system. The endocannabinoid system plays a crucial role in modulating pain perception, and enhancing endocannabinoid signaling is a promising therapeutic strategy. This compound elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) by inhibiting their primary degrading enzymes, FAAH and MAGL, respectively[1]. This dual inhibition has been shown to produce significant anti-allodynic effects in rodent models of neuropathic pain[2][3].
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in alleviating mechanical and cold allodynia in a murine model of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Mice
| Dosage (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Percentage of Maximum Possible Effect (%) |
| Vehicle | 0.25 ± 0.05 | 0 |
| 3 | 0.6 ± 0.1 | 35 |
| 10 | 1.2 ± 0.2 | 85 |
| 18 | 1.4 ± 0.2 | 100 |
Data adapted from studies using the Chronic Constriction Injury (CCI) model in mice. Paw withdrawal thresholds were measured using von Frey filaments.
Table 2: Effect of this compound on Cold Allodynia in CCI Mice
| Dosage (mg/kg, i.p.) | Response Duration to Acetone (s) (Mean ± SEM) | Percentage of Maximum Possible Effect (%) |
| Vehicle | 15 ± 2 | 0 |
| 3 | 8 ± 1.5 | 50 |
| 10 | 4 ± 1 | 80 |
| 18 | 2 ± 0.5 | 95 |
Data adapted from studies using the Chronic Constriction Injury (CCI) model in mice. Cold allodynia was assessed by measuring the response duration to acetone application.
Signaling Pathway of this compound in Neuropathic Pain
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This compound is poorly soluble in aqueous solutions. The following vehicle compositions have been successfully used for in vivo administration in rodents.
Vehicle Composition 1:
-
Ethanol: 3%
-
Tween-80: 1%
-
0.9% Saline: 96%
Protocol:
-
Dissolve the required amount of this compound in ethanol.
-
Add Tween-80 and vortex thoroughly.
-
Add the 0.9% saline in a dropwise manner while continuously vortexing to form a milky suspension.
-
Administer intraperitoneally at a volume of 10 ml/kg body weight.
Vehicle Composition 2:
-
DMSO: 10%
-
PEG300: 40%
-
Tween-80: 5%
-
Saline: 45%
Protocol:
-
Dissolve this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, vortexing between each addition to ensure a clear solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[4].
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical model induces a peripheral nerve injury that results in persistent pain behaviors.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Betadine and 70% ethanol
Protocol:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Sterilize the surgical area with betadine and 70% ethanol.
-
Make a small incision in the skin over the mid-thigh region.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie three to four loose ligatures around the sciatic nerve with a 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with a single suture and the skin with wound clips or sutures.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Post-operative analgesics can be administered for the first 24-48 hours.
-
Behavioral testing is typically performed 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Starting with a filament of low bending force, apply the filament to the mid-plantar surface of the hind paw until it bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next higher force filament is used. If there is a response, the next lower force filament is used.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
Assessment of Cold Allodynia (Acetone Test)
This test measures the sensitivity to a cooling stimulus.
Materials:
-
Acetone
-
1 ml syringe with a blunted needle or a pipette
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
Stopwatch
Protocol:
-
Acclimate the mice to the testing environment as described for the von Frey test.
-
Apply a small drop (approximately 50 µl) of acetone to the plantar surface of the hind paw. Avoid touching the paw with the applicator.
-
Immediately start a stopwatch and measure the total time the mouse spends lifting, shaking, or licking the paw over a 1-minute period.
-
Repeat the procedure for the contralateral paw as a control.
Experimental Workflow
References
- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Dissolving JZL195 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), for intraperitoneal (i.p.) injection in preclinical research. Proper dissolution and vehicle selection are critical for ensuring accurate dosing, bioavailability, and minimizing potential vehicle-induced effects in animal models.
Introduction
This compound is a potent enzyme inhibitor with IC50 values of 2 nM and 4 nM for FAAH and MAGL, respectively[1][2]. Its dual inhibitory action leads to elevated levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo[1][3]. Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions and requires a suitable vehicle for in vivo administration. This guide summarizes various vehicle formulations and provides standardized protocols for preparing this compound for intraperitoneal injection.
Data Presentation: Vehicle Formulations for this compound Intraperitoneal Injection
The selection of a vehicle for this compound administration is critical and can influence the compound's solubility, stability, and the physiological response of the animal model. Below is a summary of vehicle compositions used in published studies.
| Vehicle Composition (Ratio) | Resulting Solution | Species | Doses Used (mg/kg, i.p.) | Reference |
| Ethanol:Tween-80:0.9% Saline (3:1:16) | Milky suspension | Rat | 1, 10, 100 | [4] |
| Tween-80:PEG:Saline (10:10:80) | Not specified | Rat | 5, 15, 30 | [5] |
| Ethanol:Alkamuls-620:Saline (1:1:18) | Not specified | Mouse | Not specified | [6] |
| Propylene glycol:Tween 80:Saline (1:1:18) | Not specified | Mouse | Not specified | [6][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution (≥ 2.5 mg/mL) | Not specified | Not specified | [8] |
| 10% DMSO, 90% Corn Oil | Clear solution (≥ 2.5 mg/mL) | Not specified | Not specified | [8] |
Note: The appearance of the final formulation (e.g., "milky suspension" vs. "clear solution") can depend on the specific vehicle components, their ratios, and the final concentration of this compound. Researchers should visually inspect the solution before administration to ensure homogeneity.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for intraperitoneal injection based on commonly used vehicle formulations. It is recommended to prepare solutions fresh before each experiment.
Protocol 1: Ethanol, Tween-80, and Saline Vehicle
This protocol is adapted from studies using a suspension of this compound.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile conical tube, dissolve the this compound powder in ethanol. For a 3:1:16 ratio, for every 3 volumes of ethanol, you will add 1 volume of Tween-80 and 16 volumes of saline.
-
Add Surfactant: Add Tween-80 to the ethanol-JZL195 mixture and vortex thoroughly.
-
Add Saline: Gradually add the sterile 0.9% saline to the mixture while continuously vortexing to ensure a uniform suspension.
-
Sonication (Optional): To improve the homogeneity of the suspension, sonicate the final mixture in a water bath for 5-10 minutes.
-
Final Inspection: The final product will likely be a milky suspension[4]. Ensure it is homogenous before drawing it into the syringe for injection.
Protocol 2: DMSO, PEG300, Tween-80, and Saline Vehicle
This protocol is designed to achieve a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Stock Solution (Optional): For ease of handling, a stock solution of this compound in DMSO can be prepared. This compound is soluble up to 50 mM in DMSO[1].
-
Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add 45% sterile saline to the mixture and vortex until a clear solution is obtained[8]. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[8].
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both FAAH and MAGL enzymes.
Experimental Workflow for this compound Preparation and Injection
Caption: Workflow for preparing and administering this compound.
Important Considerations
-
Purity of this compound: Ensure the use of high-purity this compound for all in vivo experiments.
-
Vehicle Controls: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.
-
Animal Welfare: Monitor animals for any adverse reactions to the injection or the vehicle. The volume of injection should be appropriate for the size and species of the animal.
By following these guidelines, researchers can confidently prepare and administer this compound for intraperitoneal injection, ensuring the reliability and reproducibility of their experimental results.
References
- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]
- 5. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JZL195 in Behavioral Assays
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the experimental design of behavioral assays using JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Introduction
This compound is a chemical probe that potently and selectively inhibits the two primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): FAAH and MAGL, respectively.[1][2] By blocking these enzymes, this compound elevates the endogenous levels of both AEA and 2-AG in the central nervous system, thereby amplifying endocannabinoid signaling.[3][4] This unique mechanism of action makes this compound a valuable tool for investigating the physiological and behavioral roles of the endocannabinoid system.
Mechanism of Action
This compound acts as a dual inhibitor, targeting both FAAH and MAGL. This leads to a significant and sustained increase in the brain levels of their respective substrates, AEA and 2-AG.[3] The elevated endocannabinoid levels subsequently enhance the activation of cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the brain and mediates most of the psychoactive effects of cannabinoids.[3][5]
Caption: Mechanism of action of this compound.
Data Presentation
This compound Dose-Dependent Effects on Brain Endocannabinoid Levels in Mice
| This compound Dose (mg/kg, i.p.) | Brain AEA Levels (Fold Increase) | Brain 2-AG Levels (Fold Increase) | Reference |
| 3 | ~2 | ~3 | [3] |
| 10 | ~8 | ~8 | [3] |
| 20 | ~10 | ~10 | [3] |
This compound Dose-Dependent Effects on Locomotor Activity in Rats
| This compound Dose (mg/kg, i.p.) | Horizontal Activity (% of Vehicle) | Vertical Activity (Rearings, % of Vehicle) | Reference |
| 5 | ~60% | ~40% | [5] |
| 15 | ~30% | ~20% | [5] |
| 30 | ~20% | ~10% | [5] |
This compound Effects in Neuropathic Pain Model in Mice
| This compound Dose (mg/kg, s.c.) | Mechanical Paw Withdrawal Threshold (% MPE) | Acetone Response (% MPE) | Reference |
| 3 | ~40% | ~60% | [6] |
| 10 | ~70% | ~80% | [6] |
| 18 | ~80% | ~90% | [6] |
| 30 | ~80% | ~90% | [6] |
% MPE = Percentage of Maximum Possible Effect
Experimental Protocols
Cannabinoid Tetrad Test in Mice
This series of assays is used to screen for cannabinoid-like activity. This compound has been shown to produce effects in the tetrad test consistent with CB1 receptor agonism.[3][4]
Caption: Workflow for the cannabinoid tetrad test.
a. Antinociception (Hot Plate Test)
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle to mice.
-
At a predetermined time post-injection (e.g., 4 hours), place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
-
Data Analysis: Compare the latency to respond between this compound-treated and vehicle-treated groups.
b. Catalepsy (Bar Test)
-
Apparatus: A horizontal bar (e.g., 3-5 mm in diameter) elevated approximately 5-10 cm from a surface.
-
Procedure:
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.
-
At a set time post-injection, gently place the mouse's forepaws on the bar.
-
Measure the time the mouse remains immobile in this position.
-
A trial is typically terminated after a set period (e.g., 60 seconds).
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
c. Hypomotility (Open Field Test)
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena can be equipped with automated photobeam detectors or video tracking software.[7][8][9]
-
Procedure:
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearings.[5][7]
d. Hypothermia
-
Apparatus: A digital thermometer with a rectal probe suitable for rodents.
-
Procedure:
-
Measure the baseline rectal temperature of the mouse.
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.
-
Measure rectal temperature at specific time points post-injection (e.g., 1, 2, 4 hours).
-
-
Data Analysis: Compare the change in body temperature from baseline between the this compound and vehicle groups.
Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Mice
This compound has demonstrated efficacy in reducing pain-like behaviors in rodent models of neuropathic pain.[6][10]
-
Surgical Procedure (CCI):
-
Anesthetize the mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve.
-
Close the incision with sutures.
-
Allow the animal to recover for a period (e.g., 7 days) for neuropathic pain to develop.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments of varying forces.
-
Procedure:
-
Place the mouse in an elevated mesh-bottom cage and allow it to acclimate.
-
Apply Von Frey filaments to the plantar surface of the hind paw until the filament bends.
-
Determine the paw withdrawal threshold using the "up-down" method.
-
Administer this compound (e.g., 0.1-30 mg/kg, s.c.) or vehicle.[6]
-
Re-assess the paw withdrawal threshold at set time points post-injection.
-
-
Data Analysis: Compare the paw withdrawal threshold before and after drug administration.
-
Drug Discrimination Assay in Mice
This assay assesses the subjective effects of a drug. This compound has been shown to produce THC-like discriminative stimulus effects.[3]
-
Apparatus: An operant conditioning chamber with two levers (or nose-poke holes) and a mechanism for delivering a food reward.
-
Training Procedure:
-
Food-restrict the mice to 85-90% of their free-feeding weight.[11]
-
Train mice to press one lever after an injection of THC (e.g., 5.6 mg/kg, s.c.) and the other lever after a vehicle injection to receive a food reward.
-
Continue training until the mice reliably press the correct lever.
-
-
Testing Procedure:
-
Administer a test drug, such as this compound (e.g., 40 mg/kg, i.p.), 2 hours before the session.[11]
-
Place the mouse in the chamber and record which lever it presses.
-
-
Data Analysis: Determine the percentage of THC-appropriate responses for each dose of the test drug. Full substitution is typically defined as >80% of responses on the THC-associated lever.[3]
References
- 1. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration Feasibility of JZL195: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZL195 is a potent and selective dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. By simultaneously blocking both of these enzymes, this compound produces significant and sustained elevations in the levels of AEA and 2-AG in the brain and peripheral tissues. This modulation of the endocannabinoid system has been shown to elicit a range of pharmacological effects, including analgesia, anti-inflammatory properties, and cannabinoid-like behavioral responses in preclinical models. This document provides a comprehensive overview of the feasibility of oral administration of this compound, including supporting data, experimental protocols, and relevant biological pathways.
Oral Bioavailability and Efficacy
Studies have demonstrated that this compound is orally active and effectively engages its enzymatic targets in the central nervous system following oral administration. Research by Long et al. (2009) confirmed that oral delivery of this compound in mice leads to the inhibition of both FAAH and MAGL in the brain, resulting in a significant elevation of AEA and 2-AG levels. The in vivo effects of oral administration were reported to be similar to those observed after intraperitoneal injection, indicating that this compound is orally bioavailable and capable of crossing the blood-brain barrier to exert its pharmacological effects.
Endocannabinoid System Modulation by this compound
The primary mechanism of action for this compound is the dual inhibition of FAAH and MAGL, which leads to an accumulation of their respective endocannabinoid substrates, AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2) and other cellular targets to produce a variety of physiological responses.
Quantitative Data
The following tables summarize the effects of this compound on brain endocannabinoid levels following intraperitoneal administration in rodents. It is important to note that similar effects have been reported for oral administration.
Table 1: Effect of this compound on Brain Endocannabinoid Levels in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Brain AEA Levels (pmol/g) | Fold Change vs. Vehicle | Brain 2-AG Levels (nmol/g) | Fold Change vs. Vehicle |
| Vehicle | - | ~2 | 1 | ~10 | 1 |
| This compound | 3 | ~15 | ~7.5 | ~40 | ~4 |
| This compound | 8 | ~20 | ~10 | ~60 | ~6 |
| This compound | 20 | ~25 | ~12.5 | ~80 | ~8 |
Data are approximate values derived from published graphical representations in Long et al., 2009, PNAS.
Table 2: Time Course of this compound-Induced Changes in Brain Endocannabinoid Levels in Mice (20 mg/kg, i.p.)
| Time Post-Injection (hours) | Brain AEA Levels (Fold Change vs. Vehicle) | Brain 2-AG Levels (Fold Change vs. Vehicle) |
| 1 | ~8 | ~6 |
| 2 | ~10 | ~7 |
| 4 | ~12 | ~8 |
| 6 | ~10 | ~7 |
| 10 | ~8 | ~6 |
Data are approximate values derived from published graphical representations in Long et al., 2009, PNAS.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This compound is a lipophilic compound and requires a suitable vehicle for oral administration in rodents. The following is a general protocol for preparing a this compound suspension for oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in sterile water, or a mixture of ethanol, Tween-80, and saline)
-
Sonicator
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound.
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. If present, continue sonication.
-
Prepare the suspension fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and for the duration of the experiment.
Conclusion
The available evidence strongly supports the feasibility of oral administration for this compound. It effectively inhibits its target enzymes in the brain and elevates endocannabinoid levels, demonstrating good oral bioavailability. The provided protocols offer a starting point for researchers to conduct in vivo studies using oral this compound. Optimization of vehicle formulation and dosing regimens may be necessary depending on the specific experimental paradigm. As with any in vivo experiment, all procedures should be performed in accordance with approved animal care and use protocols.
Application Notes and Protocols: JZL195 Time Course of Action In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZL195 is a potent and selective dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. By simultaneously blocking both of these enzymes, this compound produces significant and sustained elevations of both AEA and 2-AG in the brain and peripheral tissues. This dual inhibition leads to a broad spectrum of cannabinoid-like effects, including analgesia, hypomotility, and catalepsy, primarily mediated by the activation of cannabinoid CB1 receptors.
These application notes provide a comprehensive overview of the in vivo time course of action for this compound, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: In Vivo Effects of this compound
The following tables summarize the time-dependent and dose-dependent effects of this compound on enzyme activity, endocannabinoid levels, and behavioral outcomes in rodents.
Table 1: Time Course of this compound's Effect on Enzyme Activity and Endocannabinoid Levels in Mouse Brain Following a Single Injection
Data extracted from a study using a single 20 mg/kg intraperitoneal (i.p.) injection of this compound in C57BL/6 mice.
| Time Post-Injection | FAAH Activity | MAGL Activity | Brain AEA Levels | Brain 2-AG Levels |
| 2 hours | Substantially Inhibited | Substantially Inhibited | Significantly Elevated | Significantly Elevated |
| 4 hours | Substantially Inhibited | Substantially Inhibited | Significantly Elevated | Significantly Elevated |
| 10 hours | Inhibition Sustained | Inhibition Sustained | Elevation Sustained | Elevation Sustained |
| 24 hours | Significant Inhibition Persists | Significant Inhibition Persists | Levels returning to baseline | Levels returning to baseline |
Table 2: Dose-Dependent Effects of this compound on Enzyme Activity and Endocannabinoid Levels in Mouse Brain (4 hours post-injection)
Data based on intraperitoneal (i.p.) administration of this compound in C57BL/6 mice.
| This compound Dose (mg/kg, i.p.) | FAAH Activity Inhibition | MAGL Activity Inhibition | Brain AEA Level Increase | Brain 2-AG Level Increase |
| 3 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent elevation | Dose-dependent elevation |
| 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent elevation | Dose-dependent elevation |
| 20 | Near-complete inhibition | Near-complete inhibition | Dramatic elevation | Dramatic elevation |
Table 3: Time Course of Behavioral Effects of this compound in a Murine Neuropathic Pain Model
Data from a study using an 18 mg/kg subcutaneous (s.c.) injection of this compound in mice with chronic constriction injury (CCI).
| Time Post-Injection | Anti-Allodynic Effect (Mechanical PWT*) | Motor Incoordination (Rotarod Latency) |
| 0.5 hours | Significant increase | Significant decrease |
| 1-2 hours | Plateaued maximal effect | Plateaued maximal effect |
| 4 hours | Significant effect persists | Effect diminishes |
| 6 hours | Significant effect persists | Returned to baseline |
*PWT: Paw Withdrawal Threshold
Table 4: Dose-Dependent Antinociceptive and Side Effects of this compound in a Murine Neuropathic Pain Model
ED₅₀ values represent the dose required to produce 50% of the maximal effect.
| Behavioral Measure | This compound ED₅₀ (mg/kg) |
| Mechanical Allodynia (PWT) | 2.1 |
| Cold Allodynia (Acetone Test) | 1.5 |
| Motor Incoordination (Rotarod) | > 10 |
| Catalepsy (Bar Test) | > 10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in vivo studies.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental questions and institutional guidelines.
Protocol 1: Assessment of Antinociceptive Effects in a Neuropathic Pain Model
-
Animal Model:
-
Adult male C57BL/6 mice are used.
-
Induce neuropathic pain using the Chronic Constriction Injury (CCI) model. All surgical procedures must be performed under anesthesia and in accordance with approved animal care protocols.
-
Allow animals to recover for 7 days post-surgery before behavioral testing.
-
-
Drug Preparation and Administration:
-
Prepare a vehicle solution consisting of ethanol, Tween-80, and 0.9% saline (e.g., in a 3:1:16 ratio).
-
Suspend this compound in the vehicle to the desired concentration (e.g., 0.1–30 mg/kg).
-
Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Time Course of Action:
-
To establish the time course, administer a fixed dose of this compound (e.g., 18 mg/kg, s.c.) and test separate cohorts of animals at different time points (e.g., 0.5, 1, 2, 4, 6, 8, and 10 hours) post-injection.
-
-
Behavioral Assays:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. A significant increase in PWT indicates an anti-allodynic effect.
-
Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and record the duration of the response (licking, biting). A significant decrease in response time indicates an anti-allodynic effect.
-
Motor Coordination (Side Effect): Assess motor performance using an accelerating rotarod apparatus. A decrease in the latency to fall is indicative of motor incoordination.
-
Protocol 2: In Vivo Brain Enzyme Inhibition and Endocannabinoid Measurement
-
Animal Model and Drug Administration:
-
Use adult male C57BL/6 mice.
-
Administer this compound (e.g., 3, 10, or 20 mg/kg, i.p.) or vehicle as described in Protocol 1.
-
-
Time Course and Tissue Collection:
-
At predetermined time points post-injection (e.g., 2, 4, or 10 hours), euthanize mice via cervical dislocation.
-
Rapidly dissect the whole brain, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Enzyme Activity Assay:
-
Homogenize brain tissue in an appropriate buffer.
-
Measure FAAH and MAGL hydrolytic activity by incubating brain membranes with radiolabeled substrates (e.g., [³H]AEA and [³H]2-AG) and quantifying the release of [³H]arachidonic acid.
-
-
Endocannabinoid Quantification:
-
Extract lipids from brain homogenates using a solvent system (e.g., chloroform/methanol).
-
Quantify the levels of AEA and 2-AG using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Conclusion
This compound offers a unique pharmacological tool to investigate the integrated roles of the AEA and 2-AG signaling pathways. Its in vivo action is characterized by a rapid and sustained inhibition of both FAAH and MAGL, leading to robust elevations in endocannabinoid levels. The resulting behavioral effects, such as analgesia, have a time course that generally peaks within 1-2 hours and can last for several hours, depending on the dose and route of administration. These protocols and data provide a foundational resource for researchers designing in vivo studies to further explore the therapeutic potential of dual FAAH/MAGL inhibition.
Application Notes and Protocols: Measuring Endocannabinoid Levels After JZL195 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZL195 is a potent and dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively.[1] By inhibiting both of these enzymes, this compound administration leads to a significant and sustained elevation of both AEA and 2-AG levels in the brain and other tissues.[2][3] This modulation of the endocannabinoid system produces a range of physiological and behavioral effects, making this compound a valuable tool for studying endocannabinoid signaling and for the preclinical assessment of therapeutic strategies targeting this pathway.[4][5]
These application notes provide detailed protocols for the extraction and quantification of endocannabinoid levels in biological samples following treatment with this compound, primarily focusing on brain tissue. The accurate measurement of AEA and 2-AG is critical for understanding the pharmacodynamic effects of this compound and correlating these with behavioral or physiological outcomes.
Signaling Pathway of this compound Action
The primary mechanism of action for this compound is the simultaneous inhibition of FAAH and MAGL. This dual inhibition prevents the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to their accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).
Quantitative Data on Endocannabinoid Levels after this compound Treatment
The administration of this compound leads to a dose-dependent increase in both 2-AG and AEA levels in various brain regions. The following tables summarize the quantitative changes observed in rodent studies.
Table 1: Effects of this compound on 2-AG Levels in Rat Brain Regions [2]
| Brain Region | This compound Dose (mg/kg) | Fold Increase in 2-AG (Mean) |
| Nucleus Accumbens | 15 | ~4.5 |
| Nucleus Accumbens | 30 | ~7.0 |
| Caudate-Putamen | 15 | ~5.0 |
| Caudate-Putamen | 30 | ~6.5 |
| Hippocampus | 15 | ~5.5 |
| Hippocampus | 30 | ~6.0 |
| Prefrontal Cortex | 15 | ~5.0 |
| Prefrontal Cortex | 30 | ~6.0 |
Table 2: Effects of this compound on AEA Levels in Rat Brain Regions [2]
| Brain Region | This compound Dose (mg/kg) | Fold Increase in AEA (Mean) |
| Nucleus Accumbens | 15 | Significant Increase |
| Nucleus Accumbens | 30 | Significant Increase |
| Caudate-Putamen | 5 | Significant Increase |
| Caudate-Putamen | 15 | Significant Increase |
| Caudate-Putamen | 30 | Significant Increase |
| Hippocampus | 15 | Significant Increase |
| Hippocampus | 30 | Significant Increase |
| Prefrontal Cortex | 5 | Significant Increase |
| Prefrontal Cortex | 15 | Significant Increase |
| Prefrontal Cortex | 30 | Significant Increase |
Table 3: Effects of this compound on Endocannabinoid Levels in Mouse Brain [3][6]
| Endocannabinoid | This compound Dose (mg/kg) | Fold Increase in Brain Levels (Approximate) |
| 2-AG | 40 | ~10 |
| AEA | 40 | ~10 |
| 2-AG | 120 | ~5.3 |
| AEA | 120 | ~3.1 |
Experimental Protocols
The accurate quantification of endocannabinoids is challenging due to their low abundance and susceptibility to degradation. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Endocannabinoid Quantification
The overall workflow involves sample collection, lipid extraction, and analysis by LC-MS/MS.
Detailed Protocol: Endocannabinoid Extraction and Quantification from Brain Tissue
This protocol is a composite based on established methods for endocannabinoid analysis.[7][8][9]
Materials:
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Ethyl Acetate, Hexane.
-
Internal Standards: Deuterated AEA (AEA-d4 or AEA-d8) and 2-AG (2-AG-d5 or 2-AG-d8).
-
Equipment: Homogenizer, Centrifuge (refrigerated), Nitrogen evaporator, Vortex mixer, LC-MS/MS system with a C18 column.
Procedure:
-
Sample Collection and Preparation:
-
Following this compound or vehicle administration, euthanize the animal and rapidly dissect the brain region of interest on an ice-cold plate.
-
Immediately snap-freeze the tissue in liquid nitrogen to minimize post-mortem fluctuations in endocannabinoid levels.
-
Store samples at -80°C until extraction.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Weigh the frozen brain tissue (~50 mg).
-
To a 2 mL glass tube, add the tissue, 1 mL of acetonitrile, and an appropriate amount of deuterated internal standards (e.g., 10 pmol of AEA-d8 and 50 pmol of 2-AG-d8).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of a 9:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper organic layer into a new glass tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of the ethyl acetate/hexane mixture.
-
Combine the organic layers.
-
-
Sample Concentration:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol and water.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic endocannabinoids.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for AEA, 2-AG, and their corresponding deuterated internal standards.
-
-
-
Quantification:
-
Generate a standard curve for both AEA and 2-AG using known concentrations of the analytes and a fixed concentration of the internal standards.
-
Calculate the concentration of endocannabinoids in the samples by comparing the peak area ratios of the endogenous endocannabinoid to its deuterated internal standard against the standard curve.
-
Normalize the results to the initial tissue weight.
-
Conclusion
The dual FAAH/MAGL inhibitor this compound is a powerful pharmacological tool that significantly elevates endogenous levels of anandamide and 2-arachidonoylglycerol. The protocols outlined in these application notes provide a robust framework for researchers to accurately quantify these changes, enabling a deeper understanding of the endocannabinoid system's role in health and disease. Careful attention to sample handling and extraction procedures is paramount to obtaining reliable and reproducible data.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of JZL195 in Preclinical Migraine Research Models
Introduction
JZL195 is a potent and irreversible dual inhibitor of the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1] By inhibiting these enzymes, this compound effectively increases the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1] This elevation of endocannabinoids has shown significant therapeutic potential in various pain models, including those relevant to migraine.[1][2] In preclinical migraine research, this compound is utilized as a pharmacological tool to investigate the role of the endocannabinoid system in migraine pathophysiology and to evaluate the therapeutic efficacy of enhancing endocannabinoid signaling.[3][4]
The primary animal model in which this compound has been studied for migraine-like pain is the nitroglycerin (NTG)-induced hyperalgesia model in rats.[3][4] NTG is a well-established migraine trigger in humans and induces a state of central and peripheral sensitization in rodents, mimicking key features of a migraine attack.[5][6]
Mechanism of Action
This compound's primary mechanism of action in mitigating migraine-like symptoms involves the enhancement of the endocannabinoid system, which in turn modulates key pathways implicated in migraine pathogenesis. The dual inhibition of FAAH and MAGL leads to an accumulation of AEA and 2-AG.[1] These endocannabinoids are known to act on cannabinoid receptors, primarily CB1 and CB2 receptors.[5] In the context of migraine, the activation of CB1 receptors, which are abundantly expressed in the trigeminal nervous system, is thought to be a key mediator of this compound's analgesic effects.[3][7]
A significant downstream effect of enhanced endocannabinoid signaling is the modulation of calcitonin gene-related peptide (CGRP), a neuropeptide that plays a crucial role in migraine pathophysiology.[3][8][9] Studies have demonstrated that this compound administration leads to a reduction in both serum levels of CGRP and the gene expression of CGRP in the trigeminal ganglion and cervical spinal cord.[3][4] This suggests that this compound can attenuate the release and synthesis of a key driver of migraine pain.
Signaling Pathway of this compound in Migraine Models
References
- 1. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Endocannabinoid Hydrolysis as Emerging Analgesic Strategy Targeting a Spectrum of Ion Channels Implicated in Migraine Pain [mdpi.com]
- 3. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine [mdpi.com]
- 4. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase: Another signalling pathway for potential therapeutic targets in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CGRP in Human Models of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGRP in Animal Models of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JZL195 Technical Support Center: Off-Target Effects and Potential Liabilities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and potential liabilities associated with the dual FAAH and MAGL inhibitor, JZL195. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of this compound?
A1: this compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[1][2]. Its on-target effect is the elevation of AEA and 2-AG levels in vivo[1][2]. The primary "off-target" effects are cannabimimetic, mediated by the increased activation of cannabinoid receptor 1 (CB1) by elevated endocannabinoid levels. This compound also shows some activity against the alternative 2-AG hydrolase ABHD6[1]. While the parent compound class had off-target activity at neuropathy target esterase (NTE), this compound was specifically designed to minimize this interaction[1]. This compound itself does not show significant binding to CB1 or CB2 receptors[1].
Q2: What are the expected behavioral effects in animals treated with this compound?
A2: Administration of this compound in rodents typically produces a range of behavioral effects consistent with the activation of the cannabinoid system. These include analgesia (pain relief), hypomotility (decreased movement), catalepsy (a state of immobility), and hypothermia[1][3]. These effects are collectively known as the "tetrad test" for cannabinoid activity[1]. Furthermore, this compound can produce THC-like responses in drug discrimination tests, indicating a potential for abuse liability[1][4].
Q3: Are the behavioral effects of this compound dose-dependent?
A3: Yes, the behavioral effects of this compound are dose-dependent. For instance, in a murine neuropathic pain model, this compound produced dose-dependent reductions in mechanical and cold allodynia[3][4]. Similarly, side effects such as motor incoordination, catalepsy, and sedation are also dose-dependent[3][4].
Q4: What are the potential liabilities and side effects associated with this compound administration?
A4: The primary liabilities of this compound are linked to its potentiation of endocannabinoid signaling. These include:
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Cannabimimetic side effects: Motor incoordination, catalepsy, sedation, and hypothermia[3][4].
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Abuse potential: this compound can substitute for THC in drug discrimination assays, suggesting a potential for abuse[1][4].
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Memory impairment: Studies have shown that this compound can impair short-term memory in mice[2].
-
Physical withdrawal: While not directly reported for this compound, repeated high-dose administration of the related MAGL inhibitor JZL184 has been associated with physical withdrawal symptoms[4][5].
Troubleshooting Guides
Problem: Unexpectedly strong cannabinoid-like side effects (e.g., severe motor impairment, catalepsy) are observed at my intended dose.
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Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or experimental conditions. The dual inhibition of FAAH and MAGL leads to a more pronounced elevation of endocannabinoids and stronger CB1 receptor activation compared to selective inhibitors[1][3].
-
Troubleshooting Steps:
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Dose Reduction: Reduce the dose of this compound. A dose-response study is recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, consult PK/PD data to better predict the relationship between dose, plasma/brain concentrations, and behavioral outcomes.
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Control Experiments: Include a control group treated with a selective FAAH inhibitor (e.g., PF-3845) or a selective MAGL inhibitor (e.g., JZL184) to dissect the contribution of each pathway to the observed effects[1].
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Problem: My experimental results are variable and not reproducible.
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Possible Cause: Variability in drug administration, animal handling, or the timing of behavioral assessments can contribute to inconsistent results. The metabolic state of the animals can also influence endocannabinoid levels.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent drug formulation and route of administration. This compound is typically dissolved in a vehicle like a mixture of ethanol, Alkamuls-620, and saline[5].
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Acclimatize Animals: Properly acclimate animals to the experimental environment and handling procedures to minimize stress-induced fluctuations in endocannabinoid levels.
-
Consistent Timing: Perform behavioral tests at a consistent time point after this compound administration, as the effects are time-dependent.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to account for natural diurnal variations in endocannabinoid signaling.
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Problem: I am not observing the expected analgesic effect in my pain model.
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Possible Cause: The dose of this compound may be too low, the pain model may be insensitive to cannabinoid-mediated analgesia, or the timing of the assessment may be suboptimal.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range for analgesia in your specific model.
-
Positive Control: Include a positive control, such as a known analgesic like morphine or a direct-acting cannabinoid agonist (e.g., WIN55,212-2), to validate the sensitivity of your pain assay[3][4].
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Time Course Analysis: Evaluate the analgesic effect at multiple time points after this compound administration to capture the peak effect.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Mouse | 2 | [1][2] |
| MAGL | Mouse | 4 | [1][2] |
| FAAH | Rat | ~10-100 | [1] |
| MAGL | Rat | ~10-100 | [1] |
| FAAH | Human | ~10-100 | [1] |
| MAGL | Human | ~10-100 | [1] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels in Mouse Brain
| Dose (mg/kg, i.p.) | Time Post-Injection | Brain AEA Elevation | Brain 2-AG Elevation | Reference |
| 3-20 | 4 hours | ~10-fold | ~10-fold | [1] |
Table 3: Effective Doses (ED50) of this compound for Anti-Allodynia and Side Effects in a Murine Neuropathic Pain Model
| Effect | ED50 (mg/kg) | Reference |
| Mechanical Anti-Allodynia | 2.1 | [4] |
| Cold Anti-Allodynia | 1.5 | [4] |
| Motor Incoordination (Rotarod) | >10 | [4] |
| Catalepsy (Bar Test) | ~10 | [4] |
| Sedation (Open Field) | ~3 | [4] |
Experimental Protocols
1. Cannabinoid Tetrad Test
This series of assays is used to assess the cannabinoid-like activity of a compound.
-
Antinociception (Tail-flick or Hot Plate Test):
-
Measure the baseline latency of the animal to withdraw its tail from a noxious heat source.
-
Administer this compound or vehicle.
-
At a predetermined time point (e.g., 1-2 hours post-injection), re-measure the tail-flick latency. An increase in latency indicates an antinociceptive effect.
-
-
Hypomotility (Open Field Test):
-
Place the animal in an open field arena equipped with photobeams to track movement.
-
Administer this compound or vehicle.
-
Record the total distance traveled and other locomotor parameters for a set duration (e.g., 30 minutes). A decrease in activity indicates hypomotility.
-
-
Catalepsy (Bar Test):
-
Place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove its paws from the bar.
-
Administer this compound or vehicle and re-test at a specific time point. An increased latency to move is indicative of catalepsy.
-
-
Hypothermia:
-
Measure the baseline core body temperature of the animal using a rectal probe.
-
Administer this compound or vehicle.
-
Measure the body temperature again at set intervals (e.g., every 30 minutes for 2 hours). A decrease in body temperature indicates hypothermia.
-
2. Drug Discrimination Assay
This assay is used to determine if a novel compound has subjective effects similar to a known drug of abuse, such as THC.
-
Train animals (e.g., rats or mice) to press one of two levers in an operant chamber to receive a food reward.
-
During training, injections of THC are consistently paired with the reward being available from one lever, while vehicle injections are paired with the reward from the other lever.
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Once the animals have learned to reliably press the correct lever based on the drug they received, a test session is conducted.
-
Administer a dose of this compound and observe which lever the animal predominantly presses. If the animal primarily presses the THC-associated lever, it indicates that this compound has THC-like discriminative stimulus effects[1].
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
JZL195 Technical Support Center: Troubleshooting Catalepsy and Motor Coordination Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and addressing potential issues related to catalepsy and motor coordination when using the dual FAAH/MAGL inhibitor, JZL195.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce catalepsy and motor coordination issues?
A1: this compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC50 values of 2 nM and 4 nM, respectively. By blocking these two key enzymes, this compound prevents the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to their accumulation in the brain.[1] The elevated levels of AEA and 2-AG subsequently enhance the activation of cannabinoid receptor type 1 (CB1), which is known to mediate catalepsy, hypomotility, and motor impairment.[1]
Q2: At what doses are catalepsy and motor coordination issues typically observed with this compound?
A2: The dose at which these effects are observed can vary depending on the animal model and the specific behavioral test. In mice, this compound has been shown to induce significant catalepsy and motor impairment at doses of 18 mg/kg and higher.[2] In rats, this compound has been reported to decrease motor activity at doses as low as 5 mg/kg, with more pronounced effects at 15 and 30 mg/kg.[3]
Q3: How can I be sure that the observed motor effects are due to this compound's action on the endocannabinoid system?
A3: The motor side effects of this compound, including catalepsy and motor incoordination, are largely attributed to the inhibition of MAGL and the subsequent elevation of 2-AG.[2] These effects can be reversed by a CB1 receptor antagonist, confirming their mediation through the cannabinoid system.[1]
Q4: Are the cataleptic and motor effects of this compound reversible?
A4: Yes, the effects of this compound are transient. Studies have shown that the motor impairment, as measured by the rotarod test, plateaus within 1-2 hours post-injection and diminishes thereafter.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant catalepsy or motor impairment observed at expected doses. | Inconsistent drug administration or vehicle preparation. | Ensure proper solubilization of this compound in the vehicle (e.g., Tween-80/PEG/saline) and consistent intraperitoneal (i.p.) injection technique. |
| Animal strain or species differences. | Be aware that the potency and effects of endocannabinoid system modulators can vary between different rodent strains and species.[3][4] | |
| Excessive sedation or immobility, confounding motor coordination assessment. | Dose of this compound is too high. | Perform a dose-response study to determine the optimal dose that induces measurable motor impairment without causing excessive sedation. |
| High variability in behavioral responses between animals. | Individual differences in endocannabinoid tone or receptor density. | Increase the sample size per group to improve statistical power. Ensure consistent handling and habituation of animals to the testing environment. |
| Catalepsy is observed, but no significant impairment in the rotarod test. | The bar test for catalepsy and the rotarod test for motor coordination measure different aspects of motor function. | It is possible for an animal to exhibit catalepsy (a state of immobility) without a significant deficit in coordinated movement on the rotarod, especially at lower doses.[2] |
Quantitative Data Summary
Table 1: Effect of this compound on Motor Activity in Rats
| Dose (mg/kg) | Horizontal Activity (Distance Traveled) | Vertical Activity (Number of Rearings) |
| Vehicle | Baseline | Baseline |
| 5 | Decreased | Decreased |
| 15 | Significantly Decreased | Significantly Decreased |
| 30 | Significantly Decreased | Significantly Decreased |
Data summarized from studies showing a dose-dependent reduction in motor activity.[3]
Table 2: Effect of this compound on Motor Coordination and Catalepsy in Mice
| Treatment | Rotarod Latency (s) | Bar Test Latency (s) |
| Vehicle | Baseline | Baseline |
| This compound (18 mg/kg) | Significantly Decreased | Significantly Increased |
Data summarized from studies demonstrating this compound-induced motor impairment and catalepsy.[2]
Experimental Protocols
Catalepsy Assessment (Bar Test)
Objective: To assess the cataleptic effects of this compound.
Materials:
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This compound
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Vehicle (e.g., Tween-80/PEG/saline, 10/10/80)
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Horizontal bar (4.5 cm high)
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Timer
Procedure:
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Administer this compound or vehicle via intraperitoneal (i.p.) injection.
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At the desired time point post-injection (e.g., 1 hour), place the animal's forepaws on the horizontal bar.[2]
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Start the timer and measure the latency for the animal to remove both forepaws from the bar.[2]
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A cut-off time (e.g., 300 seconds) should be established.
Motor Coordination Assessment (Rotarod Test)
Objective: To evaluate the effect of this compound on motor coordination.
Materials:
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This compound
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Vehicle
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Accelerating rotarod apparatus
Procedure:
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Habituate the animals to the rotarod for several days prior to the experiment.
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Administer this compound or vehicle i.p.
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At the desired time point post-injection, place the animal on the rotating rod of the rotarod apparatus.
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The rotarod should gradually accelerate (e.g., from 0 to 30 r.p.m.) over a set period (e.g., 300 seconds).[2]
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Record the latency for the animal to fall off the rod.[2]
Visual Guides
Caption: Mechanism of this compound-induced catalepsy and motor impairment.
Caption: Workflow for assessing this compound-induced motor effects.
References
- 1. pnas.org [pnas.org]
- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JZL195 Dose Optimization
This technical support center provides guidance for researchers utilizing the dual FAAH and MAGL inhibitor, JZL195. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help optimize experimental design to minimize cannabinoid-like side effects while retaining therapeutic efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC50 values of 2 nM and 4 nM, respectively.[1][2] By inhibiting these enzymes, this compound prevents the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to their accumulation in the brain and peripheral tissues.[3][4] This elevation of endocannabinoid levels enhances signaling through cannabinoid receptors, primarily CB1 and CB2.[1]
Q2: What are the common side effects associated with this compound administration in rodents?
A2: The side effects of this compound are primarily extensions of its on-target pharmacology, mimicking the effects of direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[4] These dose-dependent side effects are often characterized by the cannabinoid tetrad:
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Hypomotility: A significant decrease in spontaneous movement.[3][5]
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Catalepsy: A state of immobility and muscular rigidity.[4][5]
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Analgesia: Reduced sensitivity to pain. While often a desired therapeutic effect, it is also a component of the cannabinoid tetrad.[4][5]
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Hypothermia: A decrease in core body temperature.[5]
Q3: How can I minimize the side effects of this compound in my experiments?
A3: Minimizing side effects involves careful dose selection to find a therapeutic window where the desired effects are present, but adverse effects are minimal. Studies have shown that this compound can exhibit a therapeutic window, for instance, in neuropathic pain models where the dose required for anti-allodynic effects is lower than that which causes significant motor impairment.[1][6] A thorough dose-response study is crucial in your specific model to identify the optimal dose.
Q4: At what doses are side effects typically observed in mice and rats?
A4: The onset and severity of side effects are dose-dependent and can vary between species. In mice, cannabinoid-like behaviors in the tetrad test are prominent at doses of 40 mg/kg, i.p.[4] In a neuropathic pain model in mice, an ED₅₀ for reducing allodynia was observed at 1.5-2.1 mg/kg, while side effects had an ED₅₀ of at least four times higher.[1][6] In rats, this compound decreased motor activity at doses of 5, 15, and 30 mg/kg, i.p., in a dose-dependent manner.[3]
Troubleshooting Guide
Issue: High variability in behavioral side effect measurements.
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Possible Cause: Inconsistent drug administration or vehicle preparation.
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Solution: Ensure this compound is fully dissolved in the vehicle. Use a consistent intraperitoneal (i.p.) injection technique to ensure accurate dosing. Prepare fresh solutions for each experiment.
-
-
Possible Cause: Environmental factors influencing behavior.
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Solution: Acclimatize animals to the testing room and equipment before the experiment. Conduct behavioral tests at the same time of day to minimize circadian rhythm effects. Ensure consistent lighting and noise levels.
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Issue: Desired therapeutic effect is not observed at doses that do not produce side effects.
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Possible Cause: The therapeutic window in your specific model may be narrow or non-existent.
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Solution: Consider a different therapeutic approach. It's possible that for your specific endpoint, the elevation of both AEA and 2-AG to a therapeutically relevant level invariably produces cannabinoid-like side effects.
-
-
Possible Cause: Sub-optimal timing of behavioral assessment.
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Solution: Conduct a time-course study to determine the peak of the therapeutic effect and the duration of side effects. The onset and duration of therapeutic effects and side effects may differ.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Endocannabinoid Levels in Mouse Brain (4 hours post-injection)
| This compound Dose (mg/kg, i.p.) | Brain AEA Elevation (fold increase) | Brain 2-AG Elevation (fold increase) |
| 3 | ~2 | ~3 |
| 8 | ~8 | ~8 |
| 20 | ~10 | ~10 |
Data summarized from Long et al., 2009.[4]
Table 2: Behavioral Effects of this compound in Rodents
| Species | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mouse | 3-20 | Dose-dependent analgesia, hypomotility, and catalepsy. | [4] |
| Mouse | 0.1-30 | Dose-dependent reduction in mechanical and cold allodynia. | [1] |
| Rat | 5, 15, 30 | Dose-dependent decrease in horizontal and vertical motor activity. | [3] |
Experimental Protocols
Protocol 1: Assessment of Cannabinoid Tetrad Side Effects in Mice
This protocol is adapted from standard methods to assess cannabinoid-like activity.[5]
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Animal Acclimation: Acclimatize male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 3 to 40 mg/kg are often used.[4]
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Behavioral Testing (perform 30-60 minutes post-injection):
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Hypomotility (Locomotor Activity): Place the mouse in an open-field arena (e.g., 40x40 cm) and record the total distance traveled for 10-30 minutes using an automated tracking system.
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Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter) raised 5 cm from the surface. Measure the time the mouse remains immobile, with a maximum cutoff time (e.g., 60 seconds).
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Analgesia (Tail-flick or Hot Plate Test):
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Tail-flick: Apply a focused beam of heat to the ventral surface of the tail and measure the latency to flick the tail away.
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Hot Plate: Place the mouse on a surface maintained at a constant temperature (e.g., 52-55°C) and record the latency to lick a hind paw or jump.
-
-
Hypothermia: Measure the core body temperature using a rectal probe before and at set time points after drug administration.
-
-
Data Analysis: Compare the results between this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Mechanism of action of this compound leading to therapeutic and side effects.
Caption: Workflow for determining the therapeutic window of this compound.
References
- 1. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 6. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JZL195 Chronic Use and Tolerance Development
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for tolerance development with chronic use of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that dually inhibits two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1] FAAH is the primary enzyme that breaks down anandamide (AEA), while MAGL is the main enzyme for degrading 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting both enzymes, this compound leads to a significant and sustained elevation of both AEA and 2-AG levels in the brain and other tissues.[1][3][4] This augmentation of endocannabinoid signaling is responsible for its various physiological effects.
Q2: Does chronic administration of this compound lead to tolerance?
A2: The development of tolerance to this compound is a complex issue and appears to be dose-dependent and related to the specific effect being measured. Some studies have shown that the anti-allodynic effects of this compound in neuropathic pain models are maintained during repeated administration at certain doses.[5] However, research on chronic blockade of MAGL, which this compound inhibits, suggests a potential for tolerance. Prolonged MAGL inhibition with compounds like JZL184 has been shown to lead to the loss of analgesic activity, cross-tolerance to cannabinoid receptor (CB1) agonists, and desensitization of CB1 receptors.[6][7] One study noted that the lack of tolerance observed with this compound in a neuropathic pain model might be due to the use of doses that produce submaximal increases in endocannabinoid levels, and that tolerance might be observed at higher doses.[5] Another study in spontaneously hypertensive rats found no evidence of tolerance to the weak hypotensive effect of this compound over a two-week period.[8]
Q3: What is the evidence for CB1 receptor desensitization with chronic this compound use?
A3: While direct long-term studies on this compound and CB1 receptor desensitization are limited, evidence from studies on chronic MAGL inhibition strongly suggests this possibility. Chronic administration of the MAGL inhibitor JZL184, or genetic deletion of MAGL, leads to desensitization of brain CB1 receptors.[6][9] This is in contrast to chronic FAAH inhibition, which does not appear to impair CB1 receptor function.[6] Given that this compound inhibits MAGL, it is plausible that chronic, high-dose administration could lead to CB1 receptor desensitization. This is a critical consideration for long-term therapeutic applications.
Q4: Are there any observed side effects associated with chronic this compound administration?
A4: Chronic administration of MAGL inhibitors has been associated with physical dependence.[6] For instance, the CB1 receptor antagonist rimonabant can precipitate withdrawal symptoms in mice chronically treated with the MAGL inhibitor JZL184.[7] Since this compound also inhibits MAGL, there is a potential for similar dependence liabilities with long-term use. The side effects of this compound are largely considered to be CB1-mediated.[5]
Troubleshooting Guides
Issue: Diminished analgesic or anti-allodynic effect of this compound over time in our preclinical model.
| Potential Cause | Troubleshooting Step |
| Development of Pharmacological Tolerance | 1. Dose-Response Re-evaluation: Conduct a new dose-response study to determine if a higher dose is required to achieve the original effect. 2. Washout Period: Introduce a drug-free period to see if sensitivity is restored. 3. Alternative Dosing Regimen: Consider intermittent dosing schedules instead of continuous daily administration. |
| CB1 Receptor Desensitization/Downregulation | 1. Receptor Binding Assays: Perform radioligand binding studies on brain tissue from chronically treated animals to quantify CB1 receptor density (Bmax) and affinity (Kd). 2. G-protein Coupling Assays: Use [35S]GTPγS binding assays to assess the functional coupling of CB1 receptors to their G-proteins. A decrease in agonist-stimulated [35S]GTPγS binding indicates desensitization. |
| Cross-Tolerance to Endogenous Cannabinoids | 1. Behavioral Assays with CB1 Agonists: Test the effect of a direct CB1 agonist (e.g., WIN55,212-2) in animals chronically treated with this compound. A reduced response to the agonist would indicate cross-tolerance.[6] |
Issue: Observation of withdrawal-like symptoms upon cessation of chronic this compound treatment.
| Potential Cause | Troubleshooting Step |
| Physical Dependence | 1. Antagonist-Precipitated Withdrawal: Administer a CB1 receptor antagonist/inverse agonist (e.g., rimonabant) to chronically treated animals to unmask withdrawal symptoms such as paw tremors, head shakes, and excessive grooming.[10] 2. Spontaneous Withdrawal Observation: Carefully observe animals for a defined period after the last dose of this compound for the emergence of spontaneous withdrawal signs. |
Data Presentation
Table 1: Effects of Chronic MAGL Inhibition on Cannabinoid System Parameters
| Parameter | Acute MAGL Inhibition (e.g., JZL184) | Chronic MAGL Inhibition (e.g., JZL184) | Reference |
| Analgesic Effect | Present | Lost | [6] |
| Cross-Tolerance to CB1 Agonists | Not Applicable | Present | [6] |
| Physical Dependence | Not Observed | Present | [6] |
| CB1 Receptor Density (Bmax) | Unchanged | Decreased in specific brain regions | [10] |
| CB1 Agonist-Stimulated [35S]GTPγS Binding | Unchanged | Decreased | [10] |
Table 2: Neurochemical Effects of this compound Administration in Rats
| Dose of this compound (mg/kg) | Fold Increase in 2-AG Levels (Brain Regions) | Fold Increase in AEA Levels (Brain Regions) | Reference |
| 15 | 4.5 - 7 | Increased | [1] |
| 30 | 4.5 - 7 | Increased | [1] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Tolerance using the Tail-Immersion Test
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Animals: Male C57BL/6 mice.
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Drug Administration:
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Acute Group: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle.
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Chronic Group: Administer daily i.p. injections of this compound (e.g., 20 mg/kg) or vehicle for a specified period (e.g., 7-14 days).
-
-
Behavioral Testing:
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On the test day (Day 1 for the acute group, final day for the chronic group), assess baseline tail-withdrawal latency by immersing the distal third of the tail in a 52°C water bath. A cut-off time of 15 seconds is used to prevent tissue damage.
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Administer the final dose of this compound or vehicle.
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At the time of peak drug effect (e.g., 1-2 hours post-injection), re-assess tail-withdrawal latency.
-
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Data Analysis: Compare the change in tail-withdrawal latency from baseline between the acute and chronic treatment groups. A significantly smaller increase in latency in the chronic group suggests the development of tolerance.
Protocol 2: Evaluation of CB1 Receptor Desensitization using [35S]GTPγS Binding Assay
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Tissue Preparation:
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Following chronic treatment with this compound or vehicle, euthanize animals and rapidly dissect specific brain regions (e.g., cortex, hippocampus).
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Prepare crude membrane fractions by homogenization in ice-cold buffer followed by centrifugation.
-
-
Assay Procedure:
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Incubate brain membranes with assay buffer containing GDP, [35S]GTPγS, and varying concentrations of a CB1 receptor agonist (e.g., WIN55,212-2).
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Incubate at 30°C for 60 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold buffer.
-
-
Data Analysis:
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Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
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Analyze the data using non-linear regression to determine the Emax (maximal stimulation) and EC50 (potency) of the agonist. A decrease in Emax in membranes from this compound-treated animals compared to vehicle-treated animals indicates CB1 receptor desensitization.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential pathway for tolerance development with chronic this compound use.
References
- 1. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. pnas.org [pnas.org]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
JZL195 Technical Support Center: Stability, Storage, and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the stability and storage of JZL195 stock solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years or at 4°C for up to two years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions. This compound is soluble in DMSO up to 50 mM[1].
Q3: How should I store this compound stock solutions?
A3: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Stored at -80°C, the stock solution in DMSO is stable for up to two years, and at -20°C, it is stable for up to one year[2].
Q4: Can I prepare this compound solutions in aqueous buffers for my experiments?
A4: While this compound is highly soluble in DMSO, it has low aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. It is recommended to perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous experimental medium. The final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent effects on the cells.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded in a particular solvent or upon dilution into an aqueous medium. If you observe precipitation in your DMSO stock, gentle warming and vortexing may help redissolve the compound. For working solutions, ensure the final concentration of this compound is within its solubility limit in the final solvent mixture. Using a co-solvent system may be necessary for in vivo studies.
Data Summary Tables
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In DMSO | -80°C | 2 years |
| In DMSO | -20°C | 1 year |
Table 2: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 50 mM (21.67 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (M.W. 433.46)
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Anhydrous DMSO
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Sterile microcentrifuge tubes
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound.
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Add the appropriate volume of anhydrous DMSO to the this compound powder.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
For in vivo applications, this compound is often administered in a vehicle solution to improve solubility and bioavailability. A commonly used vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline.
Materials:
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This compound
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Ethanol
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Emulphor (or Tween 80)
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Sterile saline (0.9% NaCl)
Procedure:
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Dissolve the required amount of this compound in ethanol.
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Add Emulphor (or Tween 80) to the ethanol solution and mix well. A common ratio is 1:1 ethanol to Emulphor.
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Add saline to the mixture dropwise while vortexing to bring the solution to the final desired volume. A typical final vehicle composition is 1:1:18 (ethanol:Emulphor:saline).
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The final solution should be prepared fresh on the day of the experiment.
Visualized Guides
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits FAAH and MAGL, preventing endocannabinoid degradation.
Diagram 2: Troubleshooting this compound Stock Solution Issues
Caption: A logical workflow for troubleshooting common this compound solution issues.
References
JZL195 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual FAAH and MAGL inhibitor, JZL195.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1] By inhibiting FAAH and MAGL, this compound prevents the breakdown of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This leads to a significant elevation of both AEA and 2-AG levels in vivo, thereby amplifying endocannabinoid signaling.[2][3][4]
Q2: What are the common in vivo applications of this compound?
This compound is frequently used in preclinical research to investigate the therapeutic potential of augmenting the endocannabinoid system. Common applications include studies on pain relief (nociceptive, inflammatory, and neuropathic pain), anxiety, neuroinflammation, and motor behavior.[3][5] It is often used to produce more pronounced cannabinoid-like effects compared to single FAAH or MAGL inhibitors.[2][4]
Q3: How should I prepare this compound for in vivo administration?
This compound has poor solubility in aqueous solutions. Therefore, a suitable vehicle is crucial for consistent results. Common vehicle formulations include:
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Tween-80/PEG/saline: A mixture of Tween-80, polyethylene glycol (PEG), and saline (e.g., in a 10/10/80 ratio) has been used to create a suspension for intraperitoneal (i.p.) injections.[3]
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Ethanol/Tween-80/saline: A solution of ethanol, Tween-80, and 0.9% saline (e.g., in a 3:1:16 ratio) has been used to administer this compound as a milky suspension.[6]
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DMSO/Corn Oil: A solution of 10% DMSO and 90% corn oil can be used for clear solutions.[7]
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DMSO/PEG300/Tween-80/Saline: A multi-component vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can also yield a clear solution.[7]
It is recommended to use sonication and/or gentle heating to aid dissolution, though care should be taken to avoid degradation of the compound.[7] Always prepare fresh solutions before each experiment.
Q4: What are the known off-target effects of this compound?
While generally selective for FAAH and MAGL, this compound has been shown to inhibit at least one other serine hydrolase, ABHD6, which is also involved in 2-AG metabolism.[8] At higher concentrations, the potential for other off-target effects increases, which could contribute to unexpected experimental outcomes.
Troubleshooting Inconsistent Results
Issue 1: Reduced or No Efficacy of this compound
Possible Cause 1: Improper Vehicle or Compound Precipitation
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Recommendation: this compound is highly lipophilic. Ensure the vehicle system is appropriate and that the compound is fully solubilized or evenly suspended. Visually inspect the solution for any precipitation before administration. Consider using a vehicle with a combination of solvents like DMSO, Tween-80, and PEG300 for improved solubility.[7]
Possible Cause 2: Inadequate Dosing
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Recommendation: The effective dose of this compound can vary significantly between species (e.g., mice vs. rats) and the specific behavioral or physiological endpoint being measured.[3][5] Consult the literature for appropriate dose ranges for your specific model and experimental paradigm. A dose-response study is highly recommended to determine the optimal dose for your experiment.
Possible Cause 3: Species-Specific Differences in Enzyme Potency
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Recommendation: The potency of this compound and related compounds (like JZL184) can differ between rodents. For instance, the effectiveness of MAGL inhibition by related compounds has been shown to be controversial in rats compared to mice.[3][9] Be aware of these species differences when designing experiments and interpreting results.
Issue 2: Unexpected Behavioral Side Effects
Possible Cause 1: Cannabimimetic Effects
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Recommendation: this compound, by elevating both AEA and 2-AG, can produce a range of cannabinoid-like effects, especially at higher doses. These can include hypomotility (reduced movement), catalepsy (a state of immobility), and analgesia.[2][4][5] If these effects are confounding your primary measurements, consider reducing the dose.
Possible Cause 2: Off-Target Effects
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Recommendation: At higher concentrations, off-target effects may become more prominent. If unexpected behaviors are observed that are not consistent with known cannabinoid receptor activation, consider the possibility of off-target interactions.
Issue 3: High Variability in Experimental Data
Possible Cause 1: Inconsistent Drug Administration
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Recommendation: Due to the potential for precipitation or uneven suspension, ensure the this compound solution is thoroughly mixed before each injection. Intraperitoneal (i.p.) injections should be administered consistently in terms of location and technique.
Possible Cause 2: Animal Handling and Stress
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Recommendation: The endocannabinoid system is sensitive to stress. Ensure that animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability in endocannabinoid levels.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mice (Neuropathic Pain Model)
| Endpoint | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Mechanical Allodynia | 2.1 | 1.4 - 3.2 |
| Cold Allodynia (Acetone) | 1.5 | 1.0 - 2.1 |
| Sedation (Open Field) | 10.3 | 7.3 - 14.6 |
Data summarized from a study in a murine chronic constriction injury model of neuropathic pain.[5]
Table 2: Dose-Dependent Effects of this compound on Motor Activity in Rats
| Dose (mg/kg, i.p.) | Horizontal Activity (Distance Traveled, cm) | Vertical Activity (Number of Rearings) |
| Vehicle | 3500 ± 300 | 150 ± 20 |
| 5 | 2000 ± 250 | 80 ± 15 |
| 15 | 1000 ± 150 | 30 ± 10 |
| 30 | 500 ± 100 | 10 ± 5 |
*Values are represented as mean ± SEM. *, p<0.05; **, p<0.01; **, p<0.001 compared to vehicle. Data are illustrative based on findings reported in the literature.[3]
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
General In Vivo Experimental Workflow
This diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: A typical workflow for this compound in vivo experiments.
Troubleshooting Logic for Inconsistent this compound Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing JZL195-Induced Hypothermia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential hypothermic effects induced by JZL195 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and provides actionable steps for resolution.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected drop in animal body temperature after this compound administration. | This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), leading to increased levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] Activation of the cannabinoid receptor 1 (CB1) by these endocannabinoids can lead to hypothermia, which is a component of the classic cannabinoid "tetrad test" in rodents.[1] However, the occurrence of hypothermia with this compound can be dose-dependent and may not be observed in all studies or at all doses.[4][5] | 1. Verify Dosage: Double-check the calculated and administered dose of this compound. 2. Monitor Temperature: Continuously or frequently monitor the core body temperature of the animals using a calibrated thermometer (rectal, subcutaneous, or telemetry).[6][7] 3. Provide Thermal Support: If a drop in temperature is observed, provide a heat source such as a heating pad, heat lamp, or warmed bedding.[8][9][10] Ensure the animal can move away from the heat source to prevent hyperthermia. 4. Review Literature: Consult studies that have used similar doses to anticipate the potential for hypothermia (see Table 1). |
| Inconsistent or variable body temperature changes between animals in the same this compound treatment group. | Individual differences in metabolism, body fat, and stress levels can influence an animal's thermoregulatory response.[11][12] The ambient temperature and housing conditions can also significantly impact body temperature.[11][13] | 1. Standardize Acclimation: Ensure all animals are properly acclimated to the experimental conditions. 2. Control Environment: Maintain a consistent and controlled ambient temperature within the thermoneutral zone for the species (typically 26-30°C for mice).[11] 3. Minimize Stress: Handle animals gently and minimize experimental stressors, as stress itself can affect body temperature.[12] 4. Group Housing: House animals in groups where appropriate, as huddling can help maintain body temperature.[12] |
| No observable hypothermia, even at high doses of this compound. | Some studies have reported a lack of hypothermic effect with this compound at specific doses in both rats and mice.[4][5] The vehicle used to dissolve this compound could also influence the outcome. | 1. Confirm Drug Activity: Ensure the this compound compound is active and has been stored correctly. 2. Positive Control: If feasible and ethically approved, include a positive control group with a known CB1 agonist to confirm the experimental setup can detect hypothermia. 3. Consider Species and Strain: Be aware that different rodent species and strains may have varying sensitivities to the hypothermic effects of cannabinoids. |
| Animals exhibit other cannabinoid-like side effects (e.g., motor incoordination, catalepsy) but no hypothermia. | The different effects of CB1 receptor activation (analgesia, hypomotility, catalepsy, and hypothermia) may have different dose-response curves. It is possible to observe some effects without others, depending on the this compound dose administered.[14][15] | 1. Dose-Response Study: If the primary outcome is not compromised, consider conducting a dose-response study to determine the threshold for each cannabinoid-like effect in your specific animal model. 2. Observe a Spectrum of Behaviors: Record all observed behavioral changes to build a comprehensive profile of this compound's effects in your experimental paradigm. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypothermia?
A1: this compound inhibits the enzymes FAAH and MAGL, which are responsible for breaking down the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] The resulting increase in AEA and 2-AG levels leads to greater activation of cannabinoid receptors, primarily the CB1 receptor. Activation of CB1 receptors in the brain, particularly in the hypothalamus which regulates body temperature, can lead to a decrease in the thermoregulatory set point, resulting in hypothermia.[1]
Q2: At what doses of this compound should I expect to see hypothermia?
A2: The dose-response relationship for this compound-induced hypothermia is not definitively established and appears to vary between studies and animal models. Some studies in mice have reported hypothermia at a dose of 20 mg/kg.[5] However, other research in rats at doses up to 100 mg/kg did not report significant changes in rectal temperature.[4] It is crucial to consult the literature for studies using your specific animal model and to conduct pilot studies to determine the effect of this compound on body temperature at your intended doses.
Q3: How can I prevent or minimize this compound-induced hypothermia?
A3: Proactive measures are key to managing potential hypothermia.
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Maintain a warm environment: House animals in a room with a controlled ambient temperature within their thermoneutral zone (26-30°C for mice).[11]
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Provide nesting material: Enriched environments with nesting material allow animals to create microclimates and regulate their body temperature.[12]
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Use external warming devices: During and after this compound administration, especially if surgical procedures are involved, use regulated heating pads, heat lamps, or forced-air warming systems.[8][9][10]
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Warm fluids: If administering fluids, ensure they are warmed to body temperature.[8]
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Monitor frequently: Regularly check the animal's body temperature to detect any changes promptly.[6][7]
Q4: What are the best methods for monitoring body temperature in small animals?
A4: Several methods are available for monitoring body temperature in rodents.
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Rectal Probe: This is a common and accurate method for obtaining core body temperature but can be stressful for the animal if not performed correctly.[6][16]
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Implantable Telemetry: This is considered the gold standard for continuous and stress-free monitoring of core body temperature in conscious, freely moving animals.[11]
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Infrared Thermometers: These non-invasive devices measure surface temperature, which can correlate with core body temperature but may be less accurate.[16] They are useful for frequent, quick checks.
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Subcutaneous Transponders: These can provide temperature readings with minimal handling stress after implantation.[17]
Q5: Can this compound-induced hypothermia affect my experimental results?
A5: Yes, hypothermia can be a significant confounding factor in many experiments. A decrease in body temperature can affect metabolism, cardiovascular function, drug efficacy, and animal behavior.[8][12] It is essential to maintain normothermia to ensure the validity and reproducibility of your experimental data.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Effects in Rodent Studies
| Animal Model | Dose (mg/kg, i.p.) | Observed Effects | Hypothermia Reported? | Reference |
| Mice | 3, 18 | Anti-allodynia in a neuropathic pain model. | Not explicitly mentioned. | [18] |
| Mice | 20 | Reversal of biochemical anomalies in an Alzheimer's disease model. | Not explicitly mentioned. | [19] |
| Mice | 20 | Increased adipose tissue endocannabinoid levels. | Not explicitly mentioned. | [20] |
| Mice | 20 | Decreased body temperature. | Yes | [5] |
| Rats | 1, 10, 100 | Dose-dependent weak hypotensive and bradycardic responses. | No significant effect on rectal temperature. | [4] |
| Rats | 5, 15, 30 | Dose-dependent hypolocomotion. | Not explicitly mentioned as being measured. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Effects on Body Temperature in Mice
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Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room (26-28°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.
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Baseline Temperature Measurement: On the day of the experiment, measure the baseline core body temperature of each mouse using a lubricated rectal probe inserted to a consistent depth (e.g., 2 cm) or via a pre-implanted telemetry device.[6]
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This compound Administration: Prepare this compound in a vehicle solution (e.g., 18:1:1 saline:Emulphor:ethanol). Administer the desired dose of this compound (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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Post-Injection Temperature Monitoring: Measure the body temperature at regular intervals post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).
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Thermal Support: If an animal's body temperature drops below a predetermined humane endpoint (e.g., 34°C), provide supplemental heat with a regulated heating pad or heat lamp until the temperature returns to the normal range.
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Data Analysis: Analyze the temperature data to determine the time course and magnitude of any this compound-induced temperature changes compared to the vehicle control group.
Protocol 2: General Procedure for Preventing Hypothermia During Experimental Procedures
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Pre-warming: Before any procedure that may induce hypothermia (e.g., anesthesia, this compound administration), pre-warm the animal by placing it in a warmed cage or on a heating pad for 30-40 minutes.[10]
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Maintain Ambient Temperature: Ensure the procedure room is maintained at a warm ambient temperature (26-30°C).[11]
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Use of Warming Devices: During the procedure, place the animal on a circulating-water heating pad or use a forced-air warming system.[8][10][21] Avoid direct contact with unregulated heating elements to prevent burns.
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Insulation: Use surgical drapes and cover exposed areas of the animal's body to minimize heat loss.
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Warmed Solutions: All injectable solutions (including this compound) and any surgical lavage fluids should be warmed to approximately 37°C before administration.[8]
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Post-Procedure Recovery: Recover the animal in a warmed cage with bedding that allows for nesting.[8] Monitor the animal's body temperature until it has returned to the normal physiological range and the animal is fully ambulatory.
Mandatory Visualizations
Caption: this compound signaling pathway leading to potential hypothermia.
Caption: Experimental workflow for assessing this compound-induced hypothermia.
References
- 1. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 7. kentscientific.com [kentscientific.com]
- 8. kentscientific.com [kentscientific.com]
- 9. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to prevent and manage peri-anaesthetic hypothermia - Veterinary Practice [veterinary-practice.com]
- 11. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of 3 Methods for Preventing Perianesthetic Hypothermia in Callimicos (Callimico goeldii) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JZL195 In Vivo Inhibition of FAAH and MAGL
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), in in vivo experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data on the duration of enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of FAAH and MAGL inhibition after a single dose of this compound?
A single intraperitoneal (i.p.) administration of this compound at a dose of 20 mg/kg in mice results in the inhibition of both FAAH and MAGL for at least 10 hours.[1][2] This sustained inhibition leads to a corresponding elevation in the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the brain over the same time course.[2]
Q2: How does the dose of this compound affect the level of FAAH and MAGL inhibition?
This compound exhibits dose-dependent inhibition of both FAAH and MAGL in vivo. In mice, administration of this compound at doses ranging from 3 to 20 mg/kg (i.p.) for 4 hours leads to a progressive increase in the inhibition of both enzymes in the brain.[1] This dose-dependent inhibition correlates with significant elevations in brain AEA and 2-AG levels.[1]
Q3: What are the reported in vitro IC50 values for this compound?
This compound is a potent dual inhibitor with reported IC50 values of 2 nM for FAAH and 4 nM for MAGL.[3]
Q4: In which species has the in vivo efficacy of this compound been demonstrated?
The in vivo effects of this compound on FAAH and MAGL inhibition and subsequent endocannabinoid modulation have been documented in both mice and rats.[1][4][5] It is important to note that the potency of related compounds, such as the MAGL inhibitor JZL184, has been shown to differ between mice and rats, suggesting potential species-specific variations in metabolism or target engagement that researchers should consider.[4]
Q5: What are the expected behavioral effects following this compound administration?
Dual inhibition of FAAH and MAGL by this compound produces a range of cannabinoid-like behavioral effects, including analgesia, hypomotility, and catalepsy.[1][2] The onset of these effects generally aligns with the timing of maximal enzyme inhibition and endocannabinoid elevation. For instance, in a neuropathic pain model in mice, the anti-allodynic effects of this compound (18 mg/kg, s.c.) were observed to plateau within 1-2 hours and were significantly greater than vehicle for up to 6 hours post-injection.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in Enzyme Inhibition Between Animals | - Inconsistent drug administration (e.g., i.p. injection missing the peritoneal cavity).- Differences in animal age, weight, or strain.- Variability in drug metabolism between individual animals. | - Ensure proper and consistent training for all personnel performing injections.- Use a consistent animal supplier and standardize the age and weight of experimental animals.- Increase the sample size per group to account for biological variability. |
| Lower Than Expected Endocannabinoid Elevation | - Suboptimal dose of this compound for the specific animal model or strain.- Issues with the stability or solubility of the this compound formulation.- Rapid metabolism of the elevated endocannabinoids through alternative pathways. | - Perform a dose-response study to determine the optimal dose for your experimental conditions.- Prepare fresh drug solutions for each experiment and ensure complete solubilization.- Consider measuring other related lipid signaling molecules to assess potential metabolic shunting. |
| Unexpected Behavioral Side Effects | - Off-target effects of this compound, although it is reported to be highly selective for FAAH and MAGL.[2]- The observed effects are a direct consequence of robustly elevating both AEA and 2-AG, mimicking some effects of direct cannabinoid receptor agonists.[1][6] | - Include control groups treated with selective FAAH (e.g., PF-3845) and MAGL (e.g., JZL184) inhibitors to dissect the contribution of each pathway to the observed behavior.[1]- Use a cannabinoid receptor antagonist (e.g., rimonabant) to confirm that the effects are mediated by CB1 receptors.[6] |
| Inconsistent Results in a Chronic Dosing Paradigm | - Potential for enzyme resynthesis or degradation over the dosing interval.- Development of tolerance to the behavioral effects. | - Optimize the dosing interval based on the duration of action from single-dose studies.- For behavioral studies, include assessments at multiple time points during the chronic treatment period to evaluate for potential tolerance. Studies have shown that the anti-allodynic effects of this compound can be maintained during repeated treatment.[3] |
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of FAAH and MAGL by this compound in Mouse Brain
| This compound Dose (mg/kg, i.p.) | Time Post-Administration | % Inhibition of FAAH Activity | % Inhibition of MAGL Activity | Reference |
| 3 | 4 hours | Near-complete | Near-complete | [1] |
| 8 | 4 hours | Near-complete | Near-complete | [1] |
| 20 | 4 hours | Near-complete | Near-complete | [1] |
Table 2: Time-Course of FAAH and MAGL Inhibition by this compound (20 mg/kg, i.p.) in Mouse Brain
| Time Post-Administration | % Inhibition of FAAH Activity | % Inhibition of MAGL Activity | Reference |
| At least 10 hours | Sustained Blockade | Sustained Blockade | [1][2] |
| 24 hours | Significant Inhibition | Significant Inhibition | [7] |
Table 3: Elevation of Brain Endocannabinoid Levels by this compound in Mice
| This compound Dose (mg/kg, i.p.) | Time Post-Administration | Fold Increase in AEA | Fold Increase in 2-AG | Reference |
| 3 | 4 hours | ~8-fold | ~8-fold | [1] |
| 8 | 4 hours | ~10-fold | ~10-fold | [1] |
| 20 | 4 hours | ~12-fold | ~12-fold | [1] |
| 20 | Up to 10 hours | Sustained Elevation | Sustained Elevation | [2] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of FAAH and MAGL in Mice
This protocol is adapted from studies investigating the in vivo effects of this compound.[1][2]
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Animal Model: Male C57BL/6 mice are commonly used.
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This compound Formulation: this compound is typically dissolved in a vehicle such as a mixture of Tween-80, polyethylene glycol 200, and saline (e.g., 10/10/80 v/v/v).[8]
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Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 3-20 mg/kg).
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Time Course: For time-course studies, animals are euthanized at various time points post-injection (e.g., 2, 4, 6, 8, 10 hours). For dose-response studies, a fixed time point (e.g., 4 hours) is typically used.
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Tissue Collection: Following euthanasia, brains are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
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Enzyme Activity Assays:
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Sample Preparation: Brain tissues are homogenized in a suitable buffer (e.g., Tris-HCl).
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AEA and 2-AG Hydrolysis Assays: The activity of FAAH and MAGL is determined by measuring the hydrolysis of radiolabeled or fluorescently tagged AEA and 2-AG, respectively, in the brain homogenates.
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Activity-Based Protein Profiling (ABPP): Competitive ABPP with a serine hydrolase-directed probe (e.g., fluorophosphonate-rhodamine, FP-Rh) can be used to visualize the inhibition of FAAH and MAGL.
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Protocol 2: Quantification of Endocannabinoid Levels by LC-MS
This protocol is a general workflow based on methods described in the literature for endocannabinoid analysis.
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Lipid Extraction: Brain tissue is homogenized and lipids are extracted using an organic solvent system (e.g., chloroform/methanol/water).
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Sample Cleanup: The lipid extract is often subjected to solid-phase extraction (SPE) to remove interfering substances.
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LC-MS/MS Analysis: The purified samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify AEA and 2-AG. Deuterated internal standards are typically used for accurate quantification.
Visualizations
Caption: Workflow for assessing FAAH and MAGL inhibition by this compound in vivo.
Caption: Signaling pathway affected by this compound inhibition of FAAH and MAGL.
References
- 1. pnas.org [pnas.org]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis | MDPI [mdpi.com]
- 8. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JZL195 and its Impact on Food Intake and Body Weight
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the dual FAAH/MAGL inhibitor, JZL195, on food intake and body weight.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental studies with this compound.
Q1: We observe a short-term increase in food intake after this compound administration, but no significant change in body weight over a longer period. Is this a normal finding?
A1: Yes, this is a plausible and reported outcome. Studies have shown that repeated daily injections of this compound (e.g., 8 mg/kg in mice) can significantly increase food intake in the initial hours following administration (e.g., 2-hour food intake)[1]. However, this may not translate to an overall increase in 24-hour food intake or long-term body weight gain[1]. In fact, some studies have reported that chronic administration of this compound may even prevent gradual weight gain in rodents[1].
Potential Explanations and Troubleshooting:
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Compensatory Hypophagia: The initial increase in food intake might be followed by a period of reduced eating, leading to a normalized total 24-hour food consumption.
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Recommendation: When measuring food intake, it is crucial to record at multiple time points (e.g., 1, 2, 4, 8, and 24 hours post-injection) to capture the full picture of the feeding behavior.
-
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Increased Energy Expenditure: this compound may increase metabolic rate and energy expenditure, which could offset the caloric intake from the transient hyperphagia. One potential mechanism for this is an observed increase in adipose tissue lipolysis following this compound administration[2].
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Recommendation: Consider incorporating indirect calorimetry to measure energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) in your experimental design.
-
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Altered Physical Activity: this compound can have complex effects on motor activity. While some studies report hypomotility, the overall impact on daily physical activity might vary depending on the dose and experimental conditions[3][4].
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Recommendation: Utilize activity monitoring systems to correlate changes in body weight and food intake with locomotor activity.
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Q2: We are seeing significant variability in our food intake and body weight data between animals treated with this compound. What could be the cause and how can we minimize it?
A2: Variability is a common challenge in metabolic studies. Several factors can contribute to this when using this compound.
Potential Causes and Mitigation Strategies:
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Vehicle Preparation and Administration: this compound is a lipophilic compound and requires a specific vehicle for solubilization, often a mixture of ethanol, a surfactant like Tween-80, and saline[1]. Improperly prepared vehicle or inconsistent administration can lead to variable drug exposure.
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Recommendation: Ensure the vehicle is prepared consistently and that this compound is fully dissolved or in a stable suspension before each injection. Intraperitoneal (i.p.) injections should be administered by a trained individual to ensure consistent delivery.
-
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Animal Acclimation: Stress from handling and novel environments can significantly impact feeding behavior.
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Recommendation: Allow for a sufficient acclimation period for the animals to the housing, handling, and experimental procedures before starting the study.
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Diet and Housing: The type of diet (e.g., standard chow vs. high-fat diet) and housing conditions (e.g., single vs. group housing) can influence the metabolic effects of this compound.
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Recommendation: Maintain consistent dietary and housing conditions for all experimental groups. Report these conditions in detail in your methodology.
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Q3: What is the underlying mechanism for this compound's effect on appetite?
A3: this compound is a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By inhibiting these enzymes, this compound increases the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the brain and peripheral tissues[4][5]. These endocannabinoids then act on cannabinoid receptors, primarily the CB1 receptor, which is a well-established regulator of appetite and energy balance[6][7]. Activation of CB1 receptors in the brain, particularly in the hypothalamus and reward pathways, is known to stimulate appetite and increase the motivation to eat[6].
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on food intake and body weight from rodent studies.
Table 1: Effect of this compound on Food Intake in Mice
| Dosage | Administration Route | Duration | Effect on 2-hour Food Intake | Effect on 24-hour Food Intake | Reference |
| 8 mg/kg | Intraperitoneal (i.p.) | 2 weeks (daily) | Significantly increased | No significant change | [1] |
Table 2: Effect of Chronic this compound Administration on Body Weight in Rats
| Animal Model | Dosage | Administration Route | Duration | Effect on Body Weight | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | Intraperitoneal (i.p.) | 14 days (daily) | Prevented gradual weight gain | [1] |
| Normotensive Wistar Kyoto (WKY) Rats | 10 mg/kg | Intraperitoneal (i.p.) | 14 days (daily) | Prevented gradual weight gain | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments investigating the impact of this compound on food intake and body weight, based on published studies.
1. Acute and Chronic Food Intake Measurement in Mice
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Animals: Male C57BL/6 mice, 8-10 weeks old.
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Housing: Individually housed in metabolic cages with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle.
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Acclimation: Acclimate mice to individual housing and handling for at least one week prior to the experiment.
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This compound Preparation: Dissolve this compound in a vehicle solution, for example, a mixture of ethanol, Tween-80, and 0.9% saline (e.g., in a 3:1:16 ratio)[1]. Prepare fresh daily.
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Administration: Administer this compound (e.g., 8 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark cycle.
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Measurement:
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Acute: Measure cumulative food intake at 1, 2, 4, and 8 hours post-injection.
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Chronic: For chronic studies, administer this compound daily for a specified period (e.g., 14 days) and measure 24-hour food intake and body weight daily, prior to injection.
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Data Analysis: Analyze data using appropriate statistical methods, such as a two-way repeated measures ANOVA for acute food intake and a t-test or one-way ANOVA for chronic food intake and body weight changes.
2. Chronic Body Weight Monitoring in Rats
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Animals: Male Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY) rats, 9-10 weeks old.
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Housing: House animals in standard cages with ad libitum access to food and water.
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This compound Preparation: Prepare this compound in a suitable vehicle as described above.
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Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection once daily for the duration of the study (e.g., 14 days)[1].
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Measurement: Record the body weight of each rat daily, before the injection.
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Data Analysis: Compare the body weight changes over time between the this compound-treated and vehicle-treated groups using a two-way repeated measures ANOVA.
Visualizations
Signaling Pathway
Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoids that activate CB1 receptors to promote food intake.
Experimental Workflow
Caption: A general workflow for studying the effects of this compound on food intake and body weight in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoids in the regulation of appetite and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-regulation of cannabinoid-1 (CB-1) receptors in specific extrahypothalamic regions of rats with dietary obesity: a role for endogenous cannabinoids in driving appetite for palatable food? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of JZL195 Aqueous Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), holds significant promise in neuroscience research and drug development.[1][2] However, its poor aqueous solubility presents a common hurdle for researchers in achieving consistent and effective experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of this compound in aqueous solutions, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties and solubility of this compound?
This compound is a white to off-white solid compound with the chemical formula C₂₄H₂₃N₃O₅ and a molecular weight of 433.46 g/mol .[1] It is known to be poorly soluble in water. However, it is readily soluble in dimethyl sulfoxide (DMSO), with a maximum concentration of 50 mM.[2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
This compound is a lipophilic molecule, meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents rather than in water-based solutions. This inherent chemical property is the primary reason for its poor solubility in aqueous buffers. Direct dissolution in saline or phosphate-buffered saline (PBS) will likely result in precipitation or a non-homogenous suspension.
Q3: What is the recommended method for preparing a stock solution of this compound?
The most common and effective method for preparing a stock solution of this compound is to first dissolve it in 100% DMSO.[2] It is recommended to use newly opened or anhydrous DMSO to minimize the impact of absorbed water, which can affect solubility.[2] For example, to prepare a 50 mM stock solution, you would dissolve 21.67 mg of this compound in 1 mL of DMSO. Gentle warming and sonication can aid in dissolution if precipitation occurs.[2]
Q4: How can I prepare working solutions of this compound in an aqueous medium for my experiments?
Direct dilution of a DMSO stock solution into an aqueous buffer can still lead to precipitation if the final DMSO concentration is too low. To overcome this, a co-solvent or a specific vehicle formulation is necessary. The key is to maintain a low enough final concentration of this compound and a high enough concentration of the co-solvent to keep the compound in solution.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of DMSO is insufficient to maintain solubility. The concentration of this compound is too high for the aqueous vehicle. | Increase the final percentage of DMSO in the working solution (e.g., to 1-10%). However, be mindful of potential solvent toxicity in your experimental model. Alternatively, use a vehicle formulation containing co-solvents and surfactants. |
| Cloudy or milky appearance of the final solution. | The compound has not fully dissolved and is present as a fine suspension. | Use sonication or gentle heating to aid dissolution.[2] If the issue persists, the formulation may not be suitable for the desired concentration. Consider reducing the final concentration of this compound or using a more robust vehicle. |
| Inconsistent experimental results. | Poor solubility leading to inaccurate dosing and variable bioavailability of the compound. | Ensure complete dissolution of this compound in the vehicle before administration. Prepare fresh working solutions for each experiment to avoid precipitation over time. Validate your formulation by checking for clarity and absence of precipitate before each use. |
Experimental Protocols: Vehicle Formulations for this compound
Below are examples of vehicle formulations that have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and the desired concentration.
| Protocol | Vehicle Composition | Maximum Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | This formulation results in a clear solution and is suitable for intraperitoneal (i.p.) injections.[2] |
| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM) | This oil-based vehicle also yields a clear solution and can be used for subcutaneous (s.c.) or oral administration.[2] |
| Protocol 3 | 2% randomly methylated β-cyclodextrin, 15% DMSO, 5% Tween-80 in saline | Not specified, but used for s.c. injections | Cyclodextrins are known to enhance the solubility of hydrophobic compounds.[3] |
| Protocol 4 | Ethanol, Tween-80, 0.9% saline (3:1:16 ratio) | Not specified, but administered as a milky suspension | This formulation results in a suspension rather than a clear solution.[4] |
Preparation of Vehicle Formulations (General Workflow):
Caption: Workflow for preparing a this compound working solution.
Signaling Pathway of this compound
This compound acts by inhibiting the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][3] This dual inhibition leads to an elevation of both AEA and 2-AG levels in vivo.[5][6] These endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, to produce various physiological effects.[3]
Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoid levels.
Logical Troubleshooting Flowchart
If you encounter solubility issues with this compound, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JZL195 vs. JZL184 In Vivo: A Comparative Guide for Researchers
This guide provides a detailed comparison of the in vivo effects of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and JZL184, a selective MAGL inhibitor. The information is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid research.
Biochemical Effects: Endocannabinoid Levels and Enzyme Inhibition
This compound and JZL184 differentially impact the endocannabinoid system by targeting the primary enzymes responsible for the degradation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound, by inhibiting both FAAH and MAGL, leads to a significant elevation of both AEA and 2-AG in the brain.[1] In contrast, JZL184 selectively inhibits MAGL, resulting in a primary increase in 2-AG levels.[2][3]
The dual inhibition by this compound also affects other serine hydrolases, notably ABHD6, which is also involved in 2-AG hydrolysis.[1] While JZL184 is highly selective for MAGL, its potency can vary between species, exhibiting lower activity against rat MAGL compared to mouse MAGL.[2][4]
Table 1: Effects of this compound and JZL184 on Brain Endocannabinoid Levels in Mice
| Compound | Dose (mg/kg, i.p.) | Brain AEA Levels (Fold Increase vs. Vehicle) | Brain 2-AG Levels (Fold Increase vs. Vehicle) | Reference |
| This compound | 20 | ~10 | ~10 | [1] |
| JZL184 | 40 | No significant change | ~8-10 | [1] |
| PF-3845 (Selective FAAH inhibitor) | 10 | ~10 | No significant change | [1] |
Table 2: Effects of this compound and JZL184 on Brain Endocannabinoid Levels in Rats
| Compound | Dose (mg/kg, i.p.) | Brain Region | 2-AG Levels (Fold Increase vs. Vehicle) | AEA Levels (Fold Increase vs. Vehicle) | Reference |
| This compound | 15 | Nucleus Accumbens, Caudate-Putamen, Hippocampus, Prefrontal Cortex | ~4-6 | ~2-3 | [3] |
| JZL184 | 30 | Nucleus Accumbens, Caudate-Putamen, Prefrontal Cortex | ~2 | No significant change | [3] |
In Vivo Pharmacological Effects
The distinct biochemical profiles of this compound and JZL184 translate to different pharmacological effects in vivo. Dual elevation of AEA and 2-AG by this compound results in a broader spectrum of cannabinoid-like effects, including analgesia, hypomotility, and catalepsy, resembling the effects of direct CB1 receptor agonists.[1][5] In contrast, the selective increase in 2-AG by JZL184 produces a more limited set of behavioral responses.[1]
Studies have shown that for certain behaviors, such as antinociception, the dual inhibition by this compound produces a greater effect than either selective FAAH or MAGL inhibition alone, suggesting synergistic or additive effects of AEA and 2-AG.[1][6] However, side effects like motor impairment are more pronounced with this compound compared to selective inhibitors.[6][7]
Table 3: Comparison of Behavioral Effects in Rodents
| Behavioral Test | This compound | JZL184 | Key Findings | Reference |
| Tetrad Test | ||||
| Antinociception (Tail immersion) | Greater effect than JZL184 | Produces antinociception | Dual inhibition produces a more pronounced antinociceptive effect. | [1] |
| Catalepsy (Bar test) | Induces marked catalepsy | No significant effect | Dual FAAH/MAGL inhibition is required for catalepsy. | [1] |
| Hypomotility | Induces hypomotility | Induces hypomotility | Both compounds reduce motor activity. | [1][3] |
| Neuropathic Pain (CCI model) | ||||
| Anti-allodynia | Greater efficacy than JZL184 | Produces anti-allodynia | This compound has a greater therapeutic window for neuropathic pain. | [6] |
| Motor Incoordination (Rotarod) | Induces motor impairment | Induces motor impairment | Side effects are dose-dependent for both compounds. | [6] |
| Anxiety (Elevated Plus Maze) | Not explicitly compared | Anxiolytic-like effects | JZL184 shows anxiolytic effects under high environmental aversiveness. | [8] |
Experimental Protocols
In Vivo Drug Administration
-
Vehicle: A common vehicle for this compound and JZL184 is a mixture of ethanol, Tween-80, and saline (e.g., in a 3:1:16 ratio).[9]
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently used route for systemic administration in rodents.[1][3]
-
Dosage: Doses for this compound have ranged from 1 to 100 mg/kg, and for JZL184 from 1 to 40 mg/kg, depending on the animal model and the specific effects being investigated.[1][3][9]
-
Time Course: Behavioral and biochemical effects are typically assessed at various time points post-injection, often ranging from 1 to 4 hours.[1][3]
Measurement of Brain Endocannabinoid Levels
-
Tissue Collection: Following drug administration, animals are sacrificed, and brains are rapidly excised and frozen to prevent enzymatic degradation of endocannabinoids.[1]
-
Lipid Extraction: Brain tissue is homogenized in a solvent system, typically containing an organic solvent like toluene, to extract the lipids, including AEA and 2-AG.[10] Deuterated internal standards are added to correct for extraction efficiency.
-
Quantification: The extracted lipids are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the levels of AEA and 2-AG.[10][11][12]
Visualizations
Caption: Endocannabinoid signaling pathway and points of inhibition.
Caption: General experimental workflow for in vivo comparison.
Caption: Logical relationship between inhibitor, outcome, and profile.
References
- 1. pnas.org [pnas.org]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of JZL195 and WIN55212 on CB1 Receptor-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and WIN55212, a potent, direct cannabinoid CB1 receptor agonist. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and resultant in vivo and in vitro effects of these two compounds.
Introduction: Two Distinct Mechanisms of CB1 Receptor Activation
The cannabinoid CB1 receptor is a key target for modulating a wide range of physiological processes, including pain, appetite, and mood. While direct agonists like WIN55212 have been extensively studied, their therapeutic potential is often limited by a narrow therapeutic window, leading to undesirable side effects at doses required for efficacy. An alternative strategy is to indirectly activate CB1 receptors by elevating the levels of endogenous cannabinoids, namely anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This compound exemplifies this approach by inhibiting the primary enzymes responsible for the degradation of AEA and 2-AG.
WIN55212 is a synthetic aminoalkylindole that acts as a potent, non-selective full agonist at both CB1 and CB2 receptors. Its direct binding to the CB1 receptor initiates downstream signaling cascades.
This compound , in contrast, does not directly bind to the CB1 receptor. Instead, it potently inhibits FAAH and MAGL, the enzymes that hydrolyze AEA and 2-AG, respectively. This dual inhibition leads to a significant and sustained elevation of both endocannabinoids in the brain, thereby amplifying endogenous cannabinoid signaling at the CB1 receptor.
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of this compound and WIN55212 has been evaluated in a variety of assays, revealing key differences in their potency, maximal effect, and therapeutic index.
In Vitro Potency
This compound is a highly potent inhibitor of the endocannabinoid-degrading enzymes FAAH and MAGL, with IC50 values in the low nanomolar range.[1][2][3][4] WIN55212 demonstrates high affinity and potency as a direct CB1 receptor agonist in various functional assays.
| Compound | Target | Parameter | Value | Reference |
| This compound | FAAH | IC50 | 2 nM | [1][2][3][4] |
| MAGL | IC50 | 4 nM | [1][2][3][4] | |
| WIN55212 | Human CB1 Receptor | Ki | 1.89 - 123 nM | |
| Human CB1 Receptor | EC50 (cAMP) | 37 nM | ||
| Rat CB1 Receptor | EC50 (cAMP) | 10 nM |
In Vivo Efficacy and Therapeutic Window
In vivo studies, particularly in models of neuropathic pain, have provided a direct comparison of the therapeutic efficacy and side-effect profiles of this compound and WIN55212. A key finding is the significantly wider therapeutic window of this compound compared to WIN55212.[1][5][6]
| Compound | Assay (Neuropathic Pain Model) | ED50 (Anti-Allodynia) | ED50 (Side Effects) | Therapeutic Index (Side Effect ED50 / Anti-Allodynia ED50) | Reference |
| This compound | Mechanical Allodynia | ~4.5 mg/kg | >18 mg/kg | >4 | [1][5][6] |
| Cold Allodynia | ~4.5 mg/kg | >18 mg/kg | >4 | [1][5][6] | |
| WIN55212 | Mechanical Allodynia | ~1.5 mg/kg | ~1.5 mg/kg | ~1 | [1][5][6] |
| Cold Allodynia | ~1.5 mg/kg | ~1.5 mg/kg | ~1 | [1][5][6] |
Cannabinoid Tetrad Effects
Direct CB1 agonists are known to induce a characteristic "tetrad" of behavioral effects in rodents: hypomotility, catalepsy, analgesia, and hypothermia. This compound, by elevating endocannabinoid levels, also produces these CB1-mediated effects.
| Compound | Hypomotility | Catalepsy | Analgesia |
| This compound | Dose-dependent induction | Dose-dependent induction | Dose-dependent induction |
| WIN55212 | Dose-dependent induction | Dose-dependent induction | Dose-dependent induction |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and WIN55212 have implications for the resulting CB1 receptor signaling and the experimental approaches used to study their effects.
Signaling Pathways
WIN55212 directly activates the CB1 receptor, leading to the canonical G-protein-mediated signaling cascade. This compound's indirect activation via elevated endocannabinoids may engage subtly different signaling pathways or exhibit biased agonism, a phenomenon where a ligand preferentially activates certain downstream pathways over others. While direct comparative studies on biased signaling between this compound-elevated endocannabinoids and WIN55212 are still emerging, it is a critical area of ongoing research.[7][8][9]
References
- 1. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
JZL195 vs. URB597: A Comparative Guide for Studying Endocannabinoid Function
In the field of endocannabinoid research, the selective inhibition of the key metabolic enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), offers a powerful strategy to elucidate the distinct physiological roles of their primary substrates, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This guide provides a comprehensive comparison of two widely used inhibitors: JZL195, a dual inhibitor of FAAH and MAGL, and URB597, a selective FAAH inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate tool for their specific research questions.
Performance and Selectivity
The defining difference between this compound and URB597 lies in their enzymatic targets. This compound is a potent dual inhibitor of both FAAH and MAGL, while URB597 is highly selective for FAAH.[1][2] This differential selectivity is the primary determinant of their respective effects on endocannabinoid tone and subsequent physiological outcomes.
This compound potently inhibits both FAAH and MAGL with IC50 values in the low nanomolar range.[2] In contrast, URB597 is a potent and selective FAAH inhibitor with an IC50 value of approximately 5 nM in rat brain and shows no significant activity against MAGL.[1][3] The dual action of this compound leads to a significant elevation of both AEA and 2-AG levels in the brain, whereas URB597 administration results in a selective increase in AEA levels.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and URB597, providing a clear comparison of their in vitro potency and in vivo effects on endocannabinoid levels.
| Inhibitor | Target(s) | IC50 (FAAH) | IC50 (MAGL) | Species/Tissue | Reference |
| This compound | FAAH & MAGL | 2 nM | 4 nM | Mouse Brain | [6] |
| URB597 | FAAH | 5 nM | >10,000 nM | Rat Brain | [1][7] |
| URB597 | FAAH | 3 nM | - | Human Liver | [7] |
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and URB597. This table highlights the potent dual inhibition of this compound and the high selectivity of URB597 for FAAH.
| Inhibitor | Dose | Species | Brain Region | Fold Increase in AEA | Fold Increase in 2-AG | Reference |
| This compound | 20 mg/kg | Mouse | Whole Brain | ~10-fold | ~10-fold | [6] |
| This compound | 15 mg/kg | Rat | Nucleus Accumbens | ~2-fold | ~4.5-fold | [5] |
| This compound | 30 mg/kg | Rat | Nucleus Accumbens | ~2.5-fold | ~7-fold | [5] |
| URB597 | 10 mg/kg | Rat | Whole Brain | Significant Increase | No Significant Change | [5] |
Table 2: In Vivo Effects of this compound and URB597 on Brain Endocannabinoid Levels. This table demonstrates the differential impact of the two inhibitors on the in vivo concentrations of anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for key experiments used to characterize this compound and URB597.
Fluorometric FAAH Activity Assay
This assay is commonly used to determine the potency of FAAH inhibitors. It relies on a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product.[8]
Materials:
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 360 nm, Emission: 465 nm)
-
FAAH-containing protein source (e.g., brain homogenate, cell lysate)
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test inhibitors (this compound, URB597) dissolved in DMSO
-
Positive control (known FAAH inhibitor) and vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of the test inhibitors in FAAH Assay Buffer.
-
In a 96-well plate, add a small volume of the diluted inhibitors or controls to triplicate wells.
-
Add the FAAH-containing protein source to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
MAGL Activity Assay (Fluorometric)
A similar principle is applied to measure MAGL activity, using a specific fluorogenic substrate for this enzyme.[10]
Materials:
-
96-well black, flat-bottom plates
-
Fluorometer
-
MAGL-containing protein source (e.g., brain homogenate, cell lysate)
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
Test inhibitors (this compound) dissolved in DMSO
-
Positive control (known MAGL inhibitor) and vehicle control (DMSO)
Procedure:
-
Follow the same steps for inhibitor dilution and pre-incubation as in the FAAH assay.
-
Initiate the reaction by adding the fluorogenic MAGL substrate.
-
Measure the kinetic increase in fluorescence.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.[11][12]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound and URB597 in studying endocannabinoid function.
Discussion and Recommendations
The choice between this compound and URB597 depends entirely on the research question.
URB597 is the ideal tool for isolating and studying the physiological and behavioral roles of anandamide . By selectively inhibiting FAAH, researchers can investigate AEA-mediated signaling through CB1 and TRPV1 receptors without the confounding influence of elevated 2-AG levels.[7] This makes URB597 suitable for studies on anxiety, depression, and certain types of pain where AEA is thought to play a primary role. However, it is important to be aware of potential off-target effects of URB597, such as the inhibition of liver carboxylesterases.[13]
This compound , on the other hand, is a powerful tool for investigating the combined or synergistic effects of AEA and 2-AG .[6] By elevating both endocannabinoids, this compound can produce more profound cannabinoid-like effects, including pronounced analgesia and motor suppression, that are not typically observed with selective FAAH or MAGL inhibitors alone.[2] This makes this compound a valuable tool for studying conditions where a broad enhancement of endocannabinoid tone may be therapeutically relevant, such as in certain chronic pain states. The use of this compound in conjunction with selective inhibitors can help to dissect the relative contributions of AEA and 2-AG to specific behavioral or physiological responses.
References
- 1. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor this compound in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]
- 5. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
Validating JZL195 Effects Using the CB1 Antagonist Rimonabant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor, JZL195, alone and in combination with the cannabinoid receptor 1 (CB1) antagonist, rimonabant. The objective is to illustrate how CB1 antagonists are employed to validate that the pharmacological effects of this compound are mediated through the endocannabinoid system. This guide incorporates experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of the interplay between these compounds.
Mechanism of Action: this compound and Rimonabant
This compound is a potent, irreversible dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting FAAH and MAGL, this compound leads to a significant elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1][4][5][6] This accumulation of endocannabinoids results in the activation of cannabinoid receptors, primarily the CB1 receptor, leading to a range of cannabinoid-like physiological and behavioral effects.[1][4][5]
Rimonabant (also known as SR141716A) is a selective antagonist and inverse agonist of the CB1 receptor.[7][8][9][10][11][12] It functions by binding to the CB1 receptor and blocking its activation by agonists such as AEA, 2-AG, or synthetic cannabinoids.[9] This antagonistic action makes rimonabant a critical tool for elucidating the CB1 receptor-mediated effects of various compounds. Due to significant psychiatric side effects, including depression and suicidal ideation, rimonabant was withdrawn from the market for the treatment of obesity.[7][11] However, it remains a valuable research tool for in-vitro and in-vivo preclinical studies.
Signaling Pathway and Experimental Validation Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its CB1-mediated effects using rimonabant.
Comparative Efficacy: this compound vs. This compound with Rimonabant
The co-administration of rimonabant with this compound is a standard method to confirm that the observed effects of this compound are mediated by the CB1 receptor. The following tables summarize quantitative data from preclinical studies.
Neurochemical Effects of this compound
| Brain Region | Dose of this compound (mg/kg) | Fold Increase in 2-AG Levels | Fold Increase in AEA Levels |
| Nucleus Accumbens | 15 | ~4.5 | >2 |
| 30 | ~7 | >3 | |
| Caudate Putamen | 15 | ~5 | ~4 |
| 30 | ~6.5 | ~6 | |
| Hippocampus | 15 | ~5 | ~10 |
| 30 | ~6 | ~15 | |
| Prefrontal Cortex | 15 | ~5 | ~8 |
| 30 | ~6 | ~12 |
Data adapted from studies in rats, showing a dose-dependent increase in endocannabinoid levels following this compound administration.[1]
Behavioral Effects in the Cannabinoid Tetrad Test
The "tetrad test" is a battery of four assays used to screen for cannabinoid-like activity: antinociception (reduced pain sensation), catalepsy (immobility), hypomotility (reduced movement), and hypothermia (reduced body temperature).
| Behavioral Test | This compound (40 mg/kg) | This compound (40 mg/kg) + Rimonabant (3 mg/kg) |
| Antinociception | Significant increase in tail-flick latency | Effects completely blocked |
| (Tail Immersion) | (indicating reduced pain) | |
| Catalepsy | Significant increase in time spent immobile | Effects completely blocked |
| (Bar Test) | on a raised bar | |
| Hypomotility | Significant decrease in locomotor activity | Effects completely blocked |
| (Open Field) | ||
| Hypothermia | No significant change in body temperature | Not applicable |
This table summarizes findings that the cannabinoid-like behavioral effects induced by this compound are reversed by pretreatment with the CB1 antagonist rimonabant, confirming CB1 receptor mediation.[5]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for assessing the interaction between this compound and rimonabant.
Animal Models and Drug Administration
-
Subjects: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation and Administration:
-
This compound: Typically dissolved in a vehicle solution of saline, ethanol, and Emulphor (or a similar surfactant) and administered via intraperitoneal (i.p.) injection. Doses can range from 3 to 40 mg/kg depending on the study.[5]
-
Rimonabant: Also prepared in a suitable vehicle and administered via i.p. injection, often at a dose of 1 to 3 mg/kg.[5][13] Rimonabant is usually administered 15-30 minutes prior to this compound to ensure CB1 receptor blockade.
-
Behavioral Assays: The Cannabinoid Tetrad
-
Antinociception (Tail Immersion Test):
-
The distal portion of the animal's tail is submerged in a warm water bath (e.g., 52°C).
-
The latency to flick or withdraw the tail is recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Measurements are taken at baseline and at various time points after drug administration.
-
-
Catalepsy (Bar Test):
-
The animal's forepaws are placed on a horizontal bar raised a few centimeters above the surface.
-
The time the animal remains in this immobile posture is recorded, up to a maximum cut-off time (e.g., 60 seconds).
-
-
Hypomotility (Open Field Test):
-
Animals are placed in a novel, open-field arena.
-
Locomotor activity, including distance traveled and rearing frequency, is recorded over a specific duration (e.g., 10-30 minutes) using automated tracking software.
-
-
Hypothermia:
-
Core body temperature is measured using a rectal probe at baseline and at set intervals following drug injection.
-
Neurochemical Analysis: Endocannabinoid Level Measurement
-
Tissue Collection: At a predetermined time after drug administration, animals are euthanized, and brain regions of interest are rapidly dissected and flash-frozen.
-
Lipid Extraction: Tissues are homogenized in a solvent mixture (e.g., chloroform/methanol/water) containing deuterated internal standards for AEA and 2-AG.
-
Quantification: Endocannabinoid levels are quantified using liquid chromatography-mass spectrometry (LC-MS). The results are typically normalized to the weight of the tissue sample.
Conclusion
The use of the selective CB1 antagonist rimonabant is indispensable for validating the mechanism of action of compounds like this compound that modulate the endocannabinoid system. The experimental evidence robustly demonstrates that the cannabinoid-like behavioral effects of this compound, a dual inhibitor of FAAH and MAGL, are mediated through the activation of CB1 receptors. Pre-treatment with rimonabant effectively blocks these effects, confirming the on-target activity of this compound. This comparative approach is a cornerstone of endocannabinoid research, providing clarity on the pathways through which novel therapeutic agents exert their effects.
References
- 1. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. Rimonabant—A Selective CB1 Antagonist | Semantic Scholar [semanticscholar.org]
- 11. Rimonabant - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of JZL195 and Other Cannabinoid Modulators
For Researchers, Scientists, and Drug Development Professionals
The modulation of the endocannabinoid system presents a promising therapeutic avenue for a variety of pathological conditions, including chronic pain and anxiety. A critical parameter in the development of novel cannabinoid-based therapeutics is the therapeutic window—the dose range that produces the desired therapeutic effect without causing significant adverse side effects. This guide provides a comparative analysis of the therapeutic window of JZL195, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with other key cannabinoid modulators, supported by preclinical experimental data.
Superior Therapeutic Index of Dual FAAH/MAGL Inhibition
This compound distinguishes itself from other cannabinoid modulators by simultaneously inhibiting the two primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] This dual inhibition leads to a significant elevation of both endocannabinoids in the brain, resulting in potent therapeutic effects.[3] Preclinical studies, particularly in models of neuropathic pain, have demonstrated that this compound possesses a wider therapeutic window compared to direct-acting cannabinoid receptor agonists and a greater efficacy than single-target endocannabinoid metabolic enzyme inhibitors.[1][4]
Quantitative Comparison of Therapeutic Windows
The therapeutic window is often quantified by the therapeutic index, calculated as the ratio of the dose required to produce a toxic or side effect (TD50) to the dose required for a therapeutic effect (ED50). A higher therapeutic index indicates a safer drug. The table below summarizes the ED50 values for anti-allodynic effects and the induction of cannabinoid-like side effects for this compound and other relevant compounds in a murine model of neuropathic pain.
| Compound | Target | Anti-Allodynia ED50 (mg/kg) | Motor Incoordination ED50 (mg/kg) | Catalepsy ED50 (mg/kg) | Sedation ED50 (mg/kg) | Therapeutic Window (Side Effect ED50 / Anti-Allodynia ED50) |
| This compound | FAAH/MAGL | ~3 | >18 | >18 | >18 | 4.2 - 7.0 [1] |
| WIN55212 | CB1/CB2 Agonist | ~1.5 | ~2 | ~1.2 | ~3.3 | 0.8 - 2.2 [1] |
| URB597 | FAAH Inhibitor | >18 | Not typically observed at effective doses | Not observed | Not observed | Wide, but with lower efficacy[1] |
| JZL184 | MAGL Inhibitor | ~18 | ~40 | Not observed | Not observed | Wide, but with lower efficacy[1] |
Data compiled from studies in murine models of neuropathic pain.[1]
As the data illustrates, this compound exhibits a significantly larger therapeutic window than the direct cannabinoid agonist WIN55212.[1] While selective inhibitors of FAAH (URB597) and MAGL (JZL184) also demonstrate a favorable safety profile with a wide therapeutic window, their efficacy in producing anti-allodynic effects is considerably lower than that of this compound.[1] The dual inhibition strategy of this compound appears to strike a balance between enhanced efficacy, approaching that of direct agonists, and a safety margin comparable to single-target inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these cannabinoid modulators.
Murine Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Animal Model : Adult male C57BL/6 mice are used.
-
Surgical Procedure : Under isoflurane anesthesia, the left common sciatic nerve is exposed. Proximal to the trifurcation, three loose ligatures are tied around the nerve. The muscle and skin are then sutured. This procedure induces a persistent state of mechanical and cold allodynia in the ipsilateral hind paw.
-
Drug Administration : this compound, WIN55212, URB597, and JZL184 are typically dissolved in a vehicle (e.g., a mixture of ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection.
-
Behavioral Testing : All behavioral assessments are conducted at the time of peak drug effect, generally 1-2 hours post-injection.
Assessment of Anti-Allodynic Effects
-
Mechanical Allodynia (von Frey Test) : Mice are placed on an elevated wire mesh floor. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a withdrawal response. A significant increase in PWT in the injured paw following drug administration indicates an anti-allodynic effect.
Assessment of Cannabinoid-like Side Effects
-
Motor Incoordination (Rotarod Test) : Mice are placed on a rotating rod that accelerates. The latency to fall from the rod is recorded. A decrease in latency indicates motor impairment.
-
Catalepsy (Bar Test) : The mouse's forepaws are placed on a horizontal bar. The time it takes for the mouse to remove its paws from the bar is measured. An increase in latency is indicative of catalepsy.
-
Sedation (Open Field Test) : The total distance traveled by the mouse in an open field arena is recorded over a specific period. A significant decrease in locomotor activity suggests sedation.
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Endocannabinoid signaling and points of modulation.
Caption: Workflow for determining the therapeutic window.
Conclusion
The dual FAAH/MAGL inhibitor this compound demonstrates a promising preclinical profile, characterized by potent anti-allodynic effects and a significantly wider therapeutic window compared to direct-acting cannabinoid agonists. This suggests that simultaneously augmenting the levels of both major endocannabinoids may be a superior strategy for achieving robust therapeutic outcomes while minimizing the dose-limiting side effects that have hindered the clinical development of many cannabinoid-based drugs. Further research is warranted to translate these preclinical findings into clinical applications for conditions such as chronic neuropathic pain.
References
- 1. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JZL195: A Comparative Analysis of Dual Endocannabinoid Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor, JZL195, against selective single-enzyme inhibitors. The data presented herein, supported by detailed experimental protocols, offers an objective analysis of this compound's enhanced effects on the endocannabinoid system and resultant behavioral outcomes.
Enhanced Endocannabinoid Elevation with this compound
This compound distinguishes itself from single-enzyme inhibitors by concurrently blocking the degradation of the two primary endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] This dual inhibition leads to a more pronounced and sustained elevation of both endocannabinoids in the brain compared to the selective inhibition of either FAAH or MAGL alone.[3][4]
Selective FAAH inhibitors, such as PF-3845 and URB597, primarily increase AEA levels, while selective MAGL inhibitors, like JZL184, are designed to elevate 2-AG levels.[3][5] However, studies in rodents have demonstrated that this compound administration results in a significant and simultaneous increase in both AEA and 2-AG, often by several fold, in various brain regions.[1][3]
Table 1: Comparative Effects of this compound and Single Inhibitors on Brain Endocannabinoid Levels in Mice
| Compound (Dose) | Target(s) | Brain AEA Levels (Fold Increase) | Brain 2-AG Levels (Fold Increase) | Reference |
| This compound (8-20 mg/kg, i.p.) | FAAH/MAGL | ~10-fold | ~10-fold | [3][4] |
| PF-3845 (10 mg/kg, i.p.) | FAAH | ~10-fold | No significant change | [3] |
| JZL184 (40 mg/kg, i.p.) | MAGL | No significant change | ~10-fold | [3] |
Data are approximated from published studies and may vary based on experimental conditions.
Synergistic Behavioral Effects of Dual Inhibition
The simultaneous elevation of AEA and 2-AG by this compound produces a broader and more robust spectrum of cannabinoid-like behavioral effects compared to single-pathway inhibition.[3] These effects are largely mediated by the cannabinoid receptor 1 (CB1).[3]
In the cannabinoid tetrad test in mice, which assesses analgesia, catalepsy, hypomotility, and hypothermia, this compound demonstrates significant activity across multiple assays.[3] In contrast, selective FAAH or MAGL inhibitors often exhibit more restricted effects.[3] For instance, MAGL inhibition with JZL184 typically induces hypomotility, while FAAH inhibition alone has a less pronounced effect on motor activity.[3]
Table 2: Comparison of Behavioral Effects in the Mouse Tetrad Test
| Behavioral Assay | This compound (20 mg/kg, i.p.) | PF-3845 (10 mg/kg, i.p.) | JZL184 (40 mg/kg, i.p.) | Reference |
| Antinociception (Tail Immersion) | Strong increase in latency | Moderate increase in latency | Moderate increase in latency | [3] |
| Catalepsy (Bar Test) | Robust catalepsy | No significant catalepsy | No significant catalepsy | [3] |
| Hypomotility (Open Field) | Significant reduction in activity | No significant change | Significant reduction in activity | [3] |
| Hypothermia | No significant change | No significant change | No significant change | [3] |
Superior Efficacy in Neuropathic Pain Models
A key area where this compound shows significant additive effects is in the alleviation of neuropathic pain.[6][7] In murine models of neuropathic pain, this compound produces a greater maximal anti-allodynic effect than can be achieved with selective inhibition of either FAAH or MAGL alone.[6] This suggests a synergistic interaction between AEA and 2-AG in modulating pain pathways. Furthermore, this compound has been shown to have a wider therapeutic window compared to direct-acting cannabinoid agonists, producing anti-allodynic effects at doses lower than those causing significant motor side effects.[6]
Table 3: Anti-Allodynic Effects in a Murine Neuropathic Pain Model
| Compound | Effect on Mechanical Allodynia | Effect on Cold Allodynia | Reference |
| This compound | Dose-dependent reduction | Dose-dependent reduction | [6] |
| URB597 (FAAH inhibitor) | Moderate reduction | Moderate reduction | [6] |
| JZL184 (MAGL inhibitor) | Moderate reduction | Moderate reduction | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Endocannabinoid signaling pathway targeted by this compound and single inhibitors.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Quantification of Brain Endocannabinoid Levels
-
Tissue Collection and Processing: Following behavioral testing, animals are euthanized, and brains are rapidly extracted and flash-frozen in liquid nitrogen to prevent post-mortem fluctuations in endocannabinoid levels. Brain regions of interest are then dissected on a cold plate.
-
Lipid Extraction: Brain tissue is homogenized in a solution containing organic solvents (e.g., chloroform/methanol) and an internal standard (deuterated AEA and 2-AG).
-
Sample Purification: The lipid-containing organic phase is separated, dried, and reconstituted in a suitable solvent.
-
LC-MS/MS Analysis: Samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Endocannabinoids are separated by chromatography and detected by mass spectrometry, allowing for precise quantification based on the internal standards.
Mouse Cannabinoid Tetrad Tests
-
Antinociception (Tail Immersion Test): The distal portion of the mouse's tail is immersed in a warm water bath (typically 52-54°C). The latency to flick or withdraw the tail is recorded, with a cut-off time to prevent tissue damage.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar elevated above the surface. The time the mouse remains in this posture before moving both forepaws is measured.
-
Locomotor Activity (Open Field Test): Mice are placed in a novel, open arena (e.g., 42x42 cm box). Their movement, including total distance traveled and time spent in the center versus the periphery, is tracked using an automated system for a set duration (e.g., 5-10 minutes).
-
Hypothermia: Core body temperature is measured using a rectal probe before and at set time points after drug administration.
Neuropathic Pain Assays
-
Mechanical Allodynia (von Frey Test): Animals are placed on an elevated mesh platform. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The force required to elicit a response is recorded as the paw withdrawal threshold.
-
Cold Allodynia (Acetone Test): A drop of acetone is applied to the plantar surface of the hind paw. The duration of paw withdrawal, licking, or flinching in response to the cooling sensation is measured.
Conclusion
The dual FAAH/MAGL inhibitor this compound demonstrates clear additive and, in some cases, synergistic effects compared to selective single-enzyme inhibitors. By elevating both anandamide and 2-arachidonoylglycerol, this compound produces a broader range of cannabinoid-like behavioral effects and exhibits superior efficacy in preclinical models of neuropathic pain. These findings highlight the therapeutic potential of dual endocannabinoid degradation inhibition for conditions where a broader modulation of the endocannabinoid system is desirable. Further research is warranted to fully elucidate the clinical implications of this approach.
References
- 1. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open field test for mice [protocols.io]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Cold allodynia (acetone test) [bio-protocol.org]
JZL195's Cannabinoid Profile: A Comparative Analysis with THC in Drug Discrimination Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data from drug discrimination studies reveals that the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor, JZL195, produces robust Δ⁹-tetrahydrocannabinol (THC)-like subjective effects in animal models. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings, providing a clear comparison of this compound's pharmacological profile with that of THC, the primary psychoactive constituent of cannabis.
Drug discrimination paradigms are a cornerstone in behavioral pharmacology for assessing the subjective effects of novel compounds. In these studies, animals are trained to recognize the internal state induced by a specific drug, such as THC, and differentiate it from a non-drugged state. The extent to which a test compound can substitute for the training drug is a strong predictor of shared psychoactive effects in humans.
Quantitative Comparison of this compound and THC in Drug Discrimination
Data from multiple studies consistently demonstrate that this compound fully substitutes for the discriminative stimulus effects of THC. This indicates that at appropriate doses, this compound induces an internal state that is perceived by animals as being identical to that produced by THC. The table below summarizes the key quantitative parameters from these studies.
| Parameter | This compound | THC | Study Reference |
| Full Substitution | Yes | Training Drug | Long et al. (2009)[1][2][3], Wiley et al. (2015)[4] |
| ED₅₀ for Substitution | 17 mg/kg (i.p.) | 2.8 mg/kg (i.p.) | Wiley et al. (2015)[4] |
| Training Dose | N/A | 5.6 mg/kg (i.p. or s.c.) | Long et al. (2009)[1][2][3], Wiley et al. (2015)[4] |
| Antagonism by CB1 Antagonist (Rimonabant) | Yes, effects blocked | Yes, effects blocked | Long et al. (2009)[1][2][3], Wiley et al. (2015)[4] |
ED₅₀ (Effective Dose 50) is the dose of a drug that produces 50% of its maximum response. In this context, it represents the dose at which this compound produced THC-appropriate responding in 50% of the subjects. i.p. = intraperitoneal; s.c. = subcutaneous.
Mechanism of THC-Like Effects
The THC-like discriminative stimulus effects of this compound are mediated by the cannabinoid 1 (CB1) receptor.[1][2][3] this compound is a dual inhibitor of FAAH and MAGL, the primary enzymes responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[5] By blocking these enzymes, this compound leads to a significant elevation of both AEA and 2-AG in the brain.[1][2] This accumulation of endocannabinoids results in enhanced activation of CB1 receptors, mimicking the effects of the direct CB1 receptor agonist, THC.[1][2][3] Studies have shown that selective inhibition of either FAAH or MAGL alone does not produce full THC-like discriminative stimulus effects, highlighting the importance of dual inhibition for achieving a THC-like psychoactive profile.[1][2][3]
Experimental Protocols
The following provides a generalized experimental protocol for a drug discrimination study comparing this compound to THC, based on methodologies reported in the literature.[1][4][6]
1. Subjects:
-
Male mice (e.g., C57BL/6J) or rats are commonly used.
-
Animals are housed individually and maintained on a restricted diet to motivate responding for food rewards.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers (or nose-poke apertures) and a mechanism for delivering a food reward (e.g., sweetened condensed milk or food pellets).
3. Training Phase:
-
Animals are trained to press one lever after the administration of THC (the training drug, e.g., 5.6 mg/kg) and the other lever after the administration of vehicle (e.g., a mixture of ethanol, emulphor, and saline).
-
Correct lever presses are reinforced with a food reward on a fixed-ratio schedule.
-
Training sessions are conducted daily until animals reliably complete a specified number of responses on the correct lever (>80% accuracy) for both THC and vehicle sessions.
4. Testing Phase:
-
Once training criteria are met, test sessions are conducted.
-
During test sessions, animals are administered a dose of the test compound (e.g., this compound), THC, or vehicle.
-
The percentage of responses on the THC-appropriate lever and the response rate are recorded.
-
Full substitution is generally defined as >80% of responses on the THC-appropriate lever.
-
To assess the mechanism of action, antagonism tests can be performed by pre-treating the animals with a CB1 receptor antagonist (e.g., rimonabant) before administering the test compound.
Conclusion
The available data from drug discrimination studies strongly indicate that the dual FAAH/MAGL inhibitor this compound produces subjective effects that are qualitatively similar to those of THC.[1][2][3][7] This is evidenced by its full substitution for THC in trained animals, an effect that is mediated through the CB1 receptor. While this compound is less potent than THC in producing these effects, its distinct mechanism of action, via the amplification of endogenous cannabinoid signaling, makes it a valuable research tool for dissecting the roles of AEA and 2-AG in cannabinoid-related behaviors. These findings have significant implications for the development of novel therapeutics targeting the endocannabinoid system, as they suggest that dual inhibition of FAAH and MAGL may be associated with a side effect profile that includes THC-like psychoactivity.[8]
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 6. Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of JZL195: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the dual FAAH and MAGL inhibitor, JZL195, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a potent research chemical, and while its Safety Data Sheet (SDS) may classify it as a non-hazardous substance, responsible disposal is a cornerstone of safe laboratory practice.[1] This document outlines the necessary steps and precautions for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. Personal Protective Equipment (PPE) should be worn at all times, including safety glasses, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
| Property | Information | Source |
| Chemical Name | 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester | [2] |
| Molecular Formula | C24H23N3O5 | [2][3] |
| Molecular Weight | 433.46 g/mol | [2][3][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble to 50 mM in DMSO.[3] DMF: 5 mg/ml.[5] Water solubility: <1 mg/mL.[1] | [1][3][5] |
| Storage | Store at -20°C.[1][2][3] | [1][2][3] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | [1] |
This compound Disposal Protocol
While this compound is not classified as a hazardous substance, it should not be disposed of in the regular trash or down the drain.[1] All chemical waste, regardless of hazard classification, must be disposed of in accordance with institutional and local environmental regulations.
Step 1: Waste Collection
-
Solid Waste:
-
Place any unused or expired this compound powder in a clearly labeled, sealable container designated for chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be collected in this container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled liquid chemical waste container.
-
Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[1]
-
Step 2: Labeling
-
Clearly label the waste container with "this compound Waste" and include the full chemical name.
-
If in solution, indicate the solvent used (e.g., "this compound in DMSO").
-
Ensure the label is securely attached and legible.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from sources of ignition and direct sunlight.[1]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest and handover.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if necessary.[1]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste, following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Mechanism of Action and Research Context
This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC50 values of 2 nM and 4 nM, respectively.[2][3][6] By inhibiting these enzymes, this compound elevates the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo.[3][7] This mechanism of action is central to its use in research investigating the endocannabinoid system. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits FAAH and MAGL, blocking endocannabinoid degradation.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dual FAAH/MAGL inhibitor this compound has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling JZL195
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with JZL195. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE and safety precautions.
| Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | N/A | Avoids inhalation of dust or aerosols.[1] A suitable respirator may be necessary for handling larger quantities or in case of insufficient ventilation.[1] |
| General Hygiene | N/A | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Experimental Protocols: Handling and Storage
Receiving and Storage: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] Upon receiving, visually inspect the container for any damage. Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Preparation of Stock Solutions: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or dimethyl formamide (DMF).[2] The solubility in these solvents is approximately 1.25 mg/mL and 5 mg/mL, respectively.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Administration in Experimental Models: In murine models, this compound has been administered via intraperitoneal (i.p.) injection at doses ranging from 3 to 20 mg/kg.[4] The vehicle used for administration can consist of a mixture of ethanol, Tween-80, and saline.
Operational Workflow for this compound
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Mechanism of Action: Signaling Pathway
This compound is a potent dual inhibitor of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[5] FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), while MAGL is the main enzyme for the breakdown of 2-arachidonoylglycerol (2-AG). By inhibiting both FAAH and MAGL, this compound leads to an accumulation of both AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), leading to various physiological effects.
The diagram below illustrates this signaling pathway.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.
-
Unused this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.
Disposal Procedure:
-
Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.
-
Containment: Waste containers should be sealed to prevent leaks or spills.
-
Arrangement for Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed chemical waste disposal contractor.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[6]
Spill Management: In the event of a spill, evacuate the immediate area if necessary. Wear appropriate PPE, including respiratory protection if the spill generates dust. Absorb liquid spills with an inert material such as vermiculite or sand.[7] Carefully sweep up solid spills, avoiding dust generation.[8] Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the dual FAAH/MAGL inhibitor this compound in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
